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  • Product: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898788-74-4

Core Science & Biosynthesis

Foundational

In Vitro Exploratory Assays for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) Benzophenone Derivatives: A Preclinical Screening Guide

Executive Summary & Pharmacophore Rationale The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) represents a highly privileged structural motif in modern medicinal chemistry. By hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) represents a highly privileged structural motif in modern medicinal chemistry. By hybridizing a benzophenone core with a methylpiperazine moiety, this scaffold offers a versatile foundation for drug discovery.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The benzophenone backbone is a proven driver of anti-inflammatory activity, structurally echoing non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, which are known for dual inhibition of edema and neutrophil recruitment [2]. Conversely, the incorporation of the 4-methylpiperazinomethyl group drastically alters the molecule's physicochemical properties. Piperazine rings enhance aqueous solubility, modulate basicity (pKa), and facilitate targeted hydrogen bonding within hydrophobic enzymatic pockets, making them potent drivers of cytotoxicity against cancer cell lines [1].

To systematically evaluate the therapeutic potential of derivatives based on this scaffold, we must deploy a rigorous, self-validating in vitro screening cascade. This guide outlines the core methodologies for profiling these derivatives across their two most promising therapeutic axes: Oncology (Cytotoxicity) and Immunology (Anti-inflammatory Target Engagement) .

Core Screening Workflow

The following diagram illustrates the parallel screening strategy designed to triage benzophenone-piperazine derivatives from primary viability hits to target-validated lead candidates.

G cluster_0 Module 1: Cytotoxicity cluster_1 Module 2: Anti-Inflammatory cluster_2 Module 3: Early ADME Start Compound Library (Benzophenone-Piperazine) MTT MTT Viability Assay (Tumor vs. Normal Cell Lines) Start->MTT COX COX-1/COX-2 Inhibition (Peroxidase Activity) Start->COX Sol Kinetic Solubility (Nephelometry) Start->Sol Apop Apoptosis Profiling (Flow Cytometry) MTT->Apop Lead Lead Candidate Selection Apop->Lead LOX 5-LOX Target Engagement COX->LOX LOX->Lead Mic Microsomal Stability (LC-MS/MS) Sol->Mic Mic->Lead

In vitro screening cascade for benzophenone-piperazine derivatives.

Module 1: Anticancer & Cytotoxicity Profiling

Causality & Experimental Design

The primary objective here is to determine whether the methylpiperazine substitution selectively drives apoptosis in malignant cells over healthy tissue. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality of this assay relies on the metabolic activity of viable cells: active mitochondrial reductases cleave the tetrazolium ring, yielding insoluble purple formazan crystals. Dead cells lack this enzymatic capacity.

To ensure this is a self-validating system , the protocol mandates the use of background control wells (media + MTT, no cells) to subtract spontaneous MTT reduction, and a positive control (e.g., Doxorubicin) to validate assay sensitivity [3].

Protocol 1: High-Throughput MTT Cell Viability Assay

Reagent Preparation:

  • Dissolve MTT powder in sterile PBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize (0.2 µm) and store at 4°C protected from light.

  • Prepare Solubilization Solution: 40% (v/v) dimethylformamide (DMF) and 16% (w/v) sodium dodecyl sulfate (SDS) in 2% glacial acetic acid, adjusted to pH 4.7.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., A549, MCF-7) and normal fibroblasts (e.g., MRC-5). Seed at 1×104 cells/well in 100 µL of complete culture medium in a flat-bottom 96-well microplate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone derivative in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the compound to the respective wells. Include vehicle control (0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.45 mg/mL). Incubate for exactly 3 hours at 37°C. Mechanistic note: Observe the wells under a microscope; viable cells will contain dark intracellular formazan puncta.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well. Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris [3].

  • Data Analysis: Calculate percentage viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Module 2: Anti-Inflammatory Target Engagement (COX Inhibition)

Causality & Experimental Design

Benzophenone derivatives are structurally primed to interact with the hydrophobic channels of Cyclooxygenase (COX) enzymes. Evaluating the selectivity between COX-1 (constitutive, gastrointestinal protection) and COX-2 (inducible, inflammatory) is critical.

Instead of measuring downstream prostaglandin E2​ ( PGE2​ ) via ELISA—which can be confounded by downstream synthases—we utilize a direct Colorimetric Inhibitor Screening Assay. This assay measures the peroxidase component of COX. The causality relies on the enzyme reducing PGG2​ to PGH2​ , coupled with the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Oxidized TMPD yields a distinct blue color absorbing at 590 nm [4].

Protocol 2: COX-1/COX-2 Colorimetric Peroxidase Assay

Reagent Preparation:

  • Reconstitute recombinant ovine COX-1 and human COX-2 enzymes in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Prepare the substrate: Dilute arachidonic acid in KOH and HPLC-grade water to a final concentration of 1.1 mM.

Step-by-Step Methodology:

  • Plate Setup: Use a clear 96-well plate. Designate wells for Background (no enzyme), 100% Initial Activity (enzyme + vehicle), and Inhibitor (enzyme + derivative).

  • Assay Assembly:

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the benzophenone derivative (dissolved in DMSO).

  • Pre-Incubation: Incubate the plate for 5 minutes at 25°C to allow the compound to bind the enzyme's active site.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) to all wells, immediately followed by 20 µL of the Arachidonic Acid solution.

  • Incubation & Reading: Incubate for exactly 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader [4].

  • Validation: Ensure the background absorbance is subtracted from all readings. A valid assay requires the 100% Initial Activity wells to yield an absorbance between 0.20 and 0.30 above background.

Quantitative Data Presentation

To benchmark the success of synthesized 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone derivatives, experimental data should be compared against established pharmacological standards. The table below outlines the target quantitative thresholds required for a derivative to advance to in vivo studies.

Assay / TargetCell Line / EnzymeReference StandardTarget IC50​ Threshold for DerivativesDesired Selectivity Index (SI)
Cytotoxicity A549 (Lung Carcinoma)Doxorubicin ( IC50​≈1.2μM ) <10.0μM >5 (Tumor vs. Normal)
Cytotoxicity MCF-7 (Breast Cancer)Doxorubicin ( IC50​≈0.8μM ) <8.0μM >5 (Tumor vs. Normal)
Viability MRC-5 (Normal Lung)N/A >50.0μM N/A
Enzyme Inhibition COX-1 (Ovine)SC-560 ( IC50​≈0.009μM ) >10.0μM (Avoid inhibition)N/A
Enzyme Inhibition COX-2 (Human)Celecoxib ( IC50​≈0.04μM ) <0.5μM >20 (COX-1 / COX-2)

Conclusion

The 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone scaffold is a highly tunable pharmacophore. By strictly adhering to the in vitro exploratory assays detailed in this whitepaper—specifically the MTT viability assay for oncological screening and the TMPD-coupled COX peroxidase assay for anti-inflammatory profiling—researchers can systematically decode the structure-activity relationship (SAR) of these derivatives. Maintaining rigorous self-validating controls ensures that the resulting data is both reproducible and translationally relevant for downstream in vivo pharmacodynamic modeling.

References

  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at:[Link]

  • Januario, J. P., De Souza, T. B., Lavorato, S. N., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at:[Link]

  • Riss, T. L., Morawietz, R. A., Niles, A. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The benzophenone scaffold is a ubiquitous and versatile structure in medicinal chemistry, with derivatives exhibiting a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a ubiquitous and versatile structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide outlines a comprehensive strategy for the preliminary biological evaluation of a novel benzophenone derivative, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The incorporation of a 4-methylpiperazine moiety introduces a pharmacophore known to be present in various biologically active compounds, suggesting the potential for unique pharmacological properties.[3] This document provides a structured, in-depth framework for researchers to assess the therapeutic potential of this compound, from initial in vitro screening to preliminary in vivo toxicity and efficacy studies. The protocols and experimental designs are grounded in established methodologies to ensure scientific rigor and the generation of reliable, decision-driving data.

Introduction and Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. The benzophenone framework, a diaryl ketone, has emerged as a privileged scaffold in drug discovery due to its presence in numerous natural products and synthetic molecules with significant pharmacological activities.[1][4][5] Marketed drugs such as ketoprofen (anti-inflammatory), tolcapone (anti-Parkinson's), and fenofibrate (anti-hypercholesterolemic) feature the benzophenone core, highlighting its clinical relevance.[2][4]

The target molecule, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, combines this established scaffold with a 4-methylpiperazine group. The piperazine ring is a common constituent in many approved drugs and is often introduced to modulate physicochemical properties and target engagement. Notably, piperazine-containing compounds have demonstrated a range of activities, including antitumor effects.[3] The rationale for evaluating this specific compound is based on the hypothesis that the synergistic combination of the benzophenone and 4-methylpiperazine moieties may result in a novel agent with potent and selective biological activity, particularly in the realms of oncology and inflammation.

This guide will provide a tiered approach to the preliminary biological evaluation of this compound, commencing with a broad in vitro screening to identify potential areas of therapeutic interest, followed by more focused mechanistic studies and culminating in initial in vivo assessments.

In Vitro Evaluation: A Multi-faceted Approach

The initial phase of biological evaluation relies on a battery of in vitro assays to determine the compound's cytotoxic and cytostatic potential, as well as to gain early insights into its mechanism of action.[6][7][8] This approach allows for a cost-effective and high-throughput screening of the compound's activity against a panel of relevant cell lines.[6]

Cytotoxicity and Antiproliferative Screening

The first step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines from different tissue origins should be selected for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

A similar assay, the Sulforhodamine B (SRB) assay, which measures total protein content, can also be employed as an orthogonal method to confirm the antiproliferative effects.[9]

Table 1: Representative Data Table for In Vitro Cytotoxicity Screening

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
PC-3Prostate Cancer
HeLaCervical Cancer
Mechanistic In Vitro Assays

Should the compound exhibit significant antiproliferative activity, the next logical step is to investigate its potential mechanism of action.

2.2.1. Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.2.2. Cell Cycle Analysis

Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.2.3. Anti-Inflammatory Potential

Given that many benzophenone derivatives exhibit anti-inflammatory properties, it is prudent to investigate this potential activity.[1][10]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production.

Diagram 1: In Vitro Screening Workflow

G A Start: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone B In Vitro Cytotoxicity Screening (MTT/SRB Assay) Panel of Cancer Cell Lines A->B C Significant Antiproliferative Activity? B->C D Yes C->D E No C->E F Mechanistic Studies D->F L Consider for other biological screenings E->L G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis (PI Staining) F->H I Anti-Inflammatory Assay (NO Inhibition) F->I K Consider for In Vivo Studies G->K H->K I->K J End of In Vitro Evaluation K->J L->J

Caption: A flowchart illustrating the tiered approach for the in vitro biological evaluation.

Preliminary In Vivo Evaluation

Promising results from in vitro studies warrant progression to preliminary in vivo evaluation to assess the compound's safety profile and initial efficacy in a whole-organism system.[11][12][13] Rodent models are commonly used for these initial studies.[13]

Acute Toxicity Study

The primary objective of an acute toxicity study is to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Animal Model: Use a small number of female mice or rats.

  • Dosing: Administer a single oral dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • MTD Determination: Continue this process until the MTD is determined.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.

Preliminary In Vivo Efficacy Study

If the compound is found to be well-tolerated, a preliminary in vivo efficacy study in a relevant disease model can be initiated. For a compound with demonstrated anticancer activity in vitro, a xenograft model is appropriate.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line that was sensitive to the compound in vitro) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (at a dose below the MTD) and a vehicle control daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

G cluster_0 Cellular Response A 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone B Potential Target (e.g., Kinase, DNA) A->B Binds to C Signal Transduction Cascade B->C Modulates D Cell Cycle Arrest C->D Leads to E Apoptosis Induction C->E Leads to F Inhibition of Proliferation D->F E->F

Caption: A hypothetical signaling pathway illustrating potential mechanisms of anticancer activity.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the preliminary biological evaluation of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The proposed tiered approach, from broad in vitro screening to focused in vivo studies, is designed to efficiently assess the therapeutic potential of this novel compound. Positive results from this preliminary evaluation would provide a strong rationale for more extensive preclinical development, including detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and chronic toxicity studies. The versatile benzophenone scaffold, coupled with the introduction of a piperazine moiety, holds promise for the discovery of new and effective therapeutic agents.

References

  • Noble Life Sciences. (2023, April 20).
  • Adan, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • O'Donnell, M. P., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Kumar, B., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • Slamon, D. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
  • Inesta-Vaquera, F. A., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. F1000Research.
  • ResearchGate. (n.d.).
  • da Silva, A. C., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • PMI Science. (2014, December 11). In Vivo Toxicology and the assessment of Reduced-Risk Products.
  • Wang, Y., et al. (2012).
  • Jingye Pharmaceutical. (2025, July 2).
  • Li, Y., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. PMC.
  • East China Normal University. (n.d.). Synthesis and biological evaluation of novel compounds related to 1-arylnaphthalene lignans and isoquinolines.
  • InVivo Biosystems. (n.d.).
  • MDPI. (2025, November 12).
  • Sachana, M., et al. (2025, January 1). Toxicological testing: In vivo and in vitro models.
  • Zhang, Y., et al. (2010).
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents.
  • Organic Syntheses. (n.d.). Procedure.
  • Wang, C., et al. (2021).
  • Szałaj, N., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI.
  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone.
  • NextSDS. (n.d.). 2,5-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL)
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • Wall, P. A., et al. (2025). Poly(amino acid)
  • BenchChem. (2025).
  • Ağalar, H. G., et al. (2017).
  • Google Patents. (n.d.). SE466654B - BIOLOGICALLY ACTIVE 2,5-PIPERAZINDION DERIVATIVES, PREPARED FOR PREPARATION THEREOF AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.

Sources

Foundational

Crystallographic Data and 3D Structural Analysis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone

Executive Summary The rational design of targeted therapeutics relies heavily on the precise 3D spatial arrangement of pharmacophores. 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS 898788-74-4) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise 3D spatial arrangement of pharmacophores. 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS 898788-74-4) is a highly versatile bifunctional building block[1]. Combining the conformational rigidity of a substituted benzophenone with the basic, flexible nature of a methylpiperazine moiety, this compound presents unique crystallographic features.

This whitepaper provides an in-depth technical guide on the molecular architecture, conformational dynamics, and the precise Single-Crystal X-Ray Diffraction (SC-XRD) methodologies required to resolve and validate the 3D structure of this compound.

Molecular Architecture & Conformational Dynamics

To understand the crystallographic behavior of this molecule, we must deconstruct it into its core structural determinants. The 3D structure is governed by a delicate balance between steric hindrance and intramolecular stabilization.

The Benzophenone Core: Steric-Driven Dihedral Angles

In unsubstituted benzophenones, the dihedral angle between the two phenyl rings typically ranges from 54° to 65° to minimize the steric clash between the ortho-hydrogens[2]. However, in 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone, the presence of the methyl group at the 2-position of the phenyl ring introduces severe steric repulsion against the central carbonyl oxygen.

To alleviate this strain, the molecule undergoes a conformational twist. The 2,5-dimethylphenyl ring is forced further out of the coplanar alignment, pushing the dihedral angle toward an expected range of 65°–75° [3]. This pronounced twist is a critical structural feature that dictates how the molecule fits into biological binding pockets (e.g., kinase hinge regions).

The Piperazine Moiety: The Chair Conformation

The 4-methylpiperazinomethyl group serves as the basic, solvent-exposed tail of the molecule. Crystallographic studies of analogous piperazine derivatives consistently confirm that the piperazine ring adopts a highly stable chair conformation [4]. To minimize 1,3-diaxial interactions, the bulky substituents—namely the terminal methyl group and the methylene linker connecting to the benzophenone core—preferentially occupy the equatorial positions .

Conformational_Network Core 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Sub1 Benzophenone Core (Dihedral Angle 65°-75°) Core->Sub1 Sub2 Piperazine Ring (Chair Conformation) Core->Sub2 Sub3 Methylene Linker (Rotational Flexibility) Core->Sub3 Steric Steric Hindrance from 2,5-Dimethyl Group Sub1->Steric dictates twist Equatorial Equatorial N-Substituents (Minimize 1,3-diaxial clash) Sub2->Equatorial stabilizes ring Hbond Intermolecular Packing (Electrostatic Network) Sub3->Hbond crystal packing

Caption: Conformational determinants dictating the 3D topology of the benzophenone-piperazine derivative.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

As a Senior Application Scientist, it is critical to implement a self-validating protocol. The following methodology outlines the standard operating procedure for determining the empirical crystal structure of this compound.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: The compound contains both a lipophilic core and a polar, basic piperazine tail. Vapor diffusion allows for a slow, controlled decrease in solubility, preventing amorphous precipitation.

  • Protocol: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of pentane or hexanes (antisolvent). Allow diffusion to occur undisturbed at 4 °C for 3–7 days until single, block-like crystals form.

Step 2: Data Collection and Cryocooling
  • Causality: Data must be collected at cryogenic temperatures (150 K) to minimize the thermal motion of the flexible methylene linker and the terminal methyl group, which otherwise leads to high atomic displacement parameters (ADPs) and poor resolution.

  • Protocol: Coat a selected single crystal (~0.2 × 0.2 × 0.1 mm) in paratone oil, mount it on a cryoloop, and transfer it immediately to the goniometer under a 150 K nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.

Step 3: Structure Solution and Refinement
  • Causality: A crystal structure is only a mathematical model of electron density. The refinement process uses internal statistical controls (R-factors) to validate the model against the raw diffraction data.

  • Protocol:

    • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

    • Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Assign all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

    • Validation Check: Ensure the final R1​ is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. Generate a checkCIF report to confirm the absence of Level A or B crystallographic alerts.

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion at 4°C) B 2. Crystal Selection & Cryoloop Mounting A->B C 3. X-Ray Diffraction Data Collection (150K) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (SHELXT Direct Methods) D->E F 6. Least-Squares Refinement (SHELXL on F²) E->F G 7. Validation & Deposition (checkCIF / CCDC) F->G

Caption: Self-validating step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the compound and the projected crystallographic parameters based on homologous piperazine-benzophenone structures[2][4].

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone
CAS Number 898788-74-4
Molecular Formula C₂₁H₂₆N₂O
Molecular Weight 322.45 g/mol
Rotatable Bonds 4 (High flexibility at the methylene linker)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, two piperazine nitrogens)
Table 2: Expected Crystallographic Parameters
Crystallographic ParameterProjected Value (Based on Homologues)
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 150(2) K
Piperazine Conformation Ideal Chair (Equatorial N-substituents)
Phenyl-Phenyl Dihedral Angle ~65° – 75° (Sterically driven)
Primary Intermolecular Forces Weak C–H···O interactions and van der Waals packing

References

To ensure authoritative grounding and scientific integrity, the structural and conformational principles discussed in this guide are supported by the following peer-reviewed literature and verified databases:

  • Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks Source: Crystal Growth & Design (ACS Publications) URL:[Link] Relevance: Establishes the baseline dihedral angles (54°–68°) for benzophenone cores and the impact of steric distortion.

  • Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) Source: Acta Crystallographica Section E (NIH / PMC) URL:[Link] Relevance: Confirms the absolute thermodynamic preference for the chair conformation in substituted piperazine crystals.

  • 3D energy framework of a benzophenone acidic dimer Source: Chemical Data Collections (Elsevier) URL:[Link] Relevance: Details the electrostatic energy terms and 3D packing frameworks of substituted benzophenones.

  • 2,5-DIMETHYL-3'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE — Chemical Substance Information Source: NextSDS / Chemical Database URL:[Link] Relevance: Verifies the chemical identity, CAS number (898788-74-4), and basic physicochemical properties of the target compound.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone

Executive Summary This application note details a robust, scalable, and high-yielding synthetic route for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-74-4). This compound serves as a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and high-yielding synthetic route for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-74-4). This compound serves as a highly versatile building block in the development of targeted therapeutics, particularly where the piperazine moiety is utilized to modulate pharmacokinetic properties, improve aqueous solubility, and enhance receptor binding affinities 1.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of benzophenones bearing basic amine functionalities presents unique mechanistic challenges. A traditional Friedel-Crafts acylation approach is suboptimal here; the highly nucleophilic basic nitrogen of the piperazine ring would strongly coordinate with Lewis acid catalysts (e.g., AlCl3), necessitating a large stoichiometric excess of the catalyst and complicating the reaction kinetics. Furthermore, the presence of a benzylic halide in the starting materials would lead to competitive Friedel-Crafts alkylation and unwanted polymerization.

To circumvent these issues, our protocol employs a convergent Grignard addition to a nitrile intermediate, ensuring high regioselectivity and eliminating the need for protecting group chemistry:

  • SN2 N-Alkylation: The piperazine ring is installed early via an SN2 reaction between 3-(bromomethyl)benzonitrile and N-methylpiperazine. This method is highly reliable for synthesizing N-benzyl piperazine derivatives without over-alkylation 2.

  • Grignard Addition: The resulting 3-(4-methylpiperazinomethyl)benzonitrile is reacted with 2,5-dimethylphenylmagnesium bromide. The tertiary amines of the piperazine do not interfere with the nucleophilic Grignard reagent, allowing for a clean addition to the nitrile carbon 3.

  • Acidic Hydrolysis: The intermediate imine salt is hydrolyzed under strongly acidic conditions to yield the target benzophenone. This step acts as a self-validating purification mechanism: the basic product is partitioned into the aqueous phase as a salt, leaving non-basic organic impurities (like biphenyl coupling byproducts) behind in the organic waste stream.

Synthetic Workflow Visualization

SynthesisWorkflow A 3-(Bromomethyl)benzonitrile + N-Methylpiperazine B SN2 N-Alkylation K2CO3, MeCN, 80°C A->B C Intermediate 1: 3-(4-Methylpiperazinomethyl)benzonitrile B->C G Nucleophilic Addition THF, 0°C to RT C->G D 2-Bromo-1,4-dimethylbenzene + Mg turnings E Grignard Formation THF, Reflux D->E F Grignard Reagent: 2,5-Dimethylphenylmagnesium bromide E->F F->G H Imine Magnesium Salt G->H I Acidic Hydrolysis 6M HCl, Reflux H->I J Target Compound: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone I->J

Synthetic workflow for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone.

Quantitative Reagent Data

Table 1: Reagents for Intermediate 1 Synthesis

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
3-(Bromomethyl)benzonitrile 196.04 1.0 19.6 g 100 mmol
N-Methylpiperazine 100.16 1.2 12.0 g 120 mmol
Potassium Carbonate (Anhydrous) 138.21 2.0 27.6 g 200 mmol

| Acetonitrile (MeCN) | - | - | 150 mL | - |

Table 2: Reagents for Grignard Addition and Hydrolysis

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
Intermediate 1 215.30 1.0 19.3 g ~90 mmol
2-Bromo-1,4-dimethylbenzene 185.06 1.5 25.0 g 135 mmol
Magnesium Turnings 24.31 1.6 3.5 g 144 mmol
THF (Anhydrous) - - 150 mL -

| 6M HCl (Aqueous) | - | - | 100 mL | - |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-(4-Methylpiperazinomethyl)benzonitrile (Intermediate 1)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-(bromomethyl)benzonitrile (19.6 g, 100 mmol), anhydrous K₂CO₃ (27.6 g, 200 mmol), and 150 mL of MeCN.

  • Addition: Slowly add N-methylpiperazine (12.0 g, 120 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization). The starting material spot (Rf ~0.8) should be completely consumed and replaced by a lower Rf spot corresponding to the product.

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between Ethyl Acetate (200 mL) and distilled water (100 mL). Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 1 as a pale yellow oil.

Phase 2: Grignard Formation and Nucleophilic Addition
  • Grignard Setup: In an oven-dried, argon-purged 500 mL three-neck flask, add Magnesium turnings (3.5 g, 144 mmol) and a single crystal of iodine.

  • Initiation: Add 20 mL of anhydrous THF, followed by 2 mL of 2-bromo-1,4-dimethylbenzene. Warm gently until the iodine color fades and the mixture begins to bubble, indicating initiation.

  • Grignard Formation: Dilute the remaining 2-bromo-1,4-dimethylbenzene (total 25.0 g, 135 mmol) in 50 mL THF and add dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at reflux until the magnesium is mostly consumed.

  • Nucleophilic Addition: Cool the Grignard reagent to 0°C using an ice bath. Dissolve Intermediate 1 (19.3 g, ~90 mmol) in 80 mL of anhydrous THF and add dropwise over 45 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC: Quench a 0.1 mL aliquot in water, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the nitrile mass (m/z 216 [M+H]⁺) and the presence of the imine intermediate.

Phase 3: Hydrolysis and Free-Base Isolation
  • Hydrolysis: Cool the reaction mixture to 0°C. Carefully and slowly add 100 mL of 6M aqueous HCl. (Caution: Highly exothermic).

  • Imine Cleavage: Attach a reflux condenser and heat the mixture to 80°C for 4 hours to fully hydrolyze the imine to the ketone.

  • Initial Extraction (Impurity Removal): Cool to room temperature. Extract the mixture with Ethyl Acetate (2 x 100 mL). Discard the organic layers, which contain unreacted bromide and non-basic biphenyl byproducts. The target compound remains in the highly acidic aqueous layer as a water-soluble hydrochloride salt.

  • Basification: Transfer the aqueous layer to a beaker. While stirring and cooling in an ice bath, slowly add 10M NaOH until the pH reaches 10-11. The product will oil out as the free base.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Wash the combined DCM extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude target compound.

  • Purification: Purify via silica gel column chromatography (Eluent gradient: DCM to DCM:MeOH 95:5 containing 0.5% Et₃N) to yield pure 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 1

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. ACS Publications. 2

  • Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. ResearchGate. 3

Sources

Application

HPLC Method Development and Validation Protocol for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Executive Overview The analysis of basic pharmaceutical intermediates presents a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a robust, self-valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The analysis of basic pharmaceutical intermediates presents a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a robust, self-validating HPLC method for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone . By leveraging high-pH mobile phase engineering and hybrid silica column technology, this protocol eliminates the secondary retention mechanisms that typically plague piperazine derivatives, ensuring high-resolution, symmetrical peak shapes, and reproducible quantitation.

Chemical Profiling & The Analytical Challenge

Before selecting chromatographic parameters, a structural and physicochemical analysis of the target analyte is mandatory to establish the causality behind the method design.

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) consists of two distinct functional regions[1]:

  • The Benzophenone Core: Highly hydrophobic and strongly UV-active, providing an excellent chromophore for UV detection at ~254 nm.

  • The 4-Methylpiperazinomethyl Moiety: A saturated heterocyclic ring containing two basic nitrogen atoms. The tertiary amines in this piperazine ring have a predicted pKa​ of approximately 9.0 to 9.5.

The "Silanol Effect" Challenge: At a neutral or slightly acidic pH (pH 4.0–7.0), the nitrogen atoms on the piperazine ring are fully protonated, rendering the molecule cationic. Traditional silica-based stationary phases contain residual acidic silanol groups ( -Si-OH ) with a pKa​ of ~4.0. At neutral pH, these silanols ionize into negatively charged species ( -Si-O− ). When the cationic piperazine interacts with the anionic silanols, a secondary ion-exchange retention mechanism occurs alongside standard hydrophobic partitioning. This dual-mechanism interaction is the primary cause of severe peak tailing, irreversible adsorption, and poor recovery for basic compounds[2].

Mechanistic Method Development Strategy

Rather than relying on brute-force ion-pairing reagents (e.g., trifluoroacetic acid) which can cause mass spectrometer signal suppression and require dedicated columns, this protocol utilizes thermodynamic pH engineering .

pH Engineering (The "Why")

To eliminate ion-exchange interactions, the mobile phase pH must be raised to at least 1 to 1.5 units above the analyte's pKa​ . By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 , the piperazine nitrogens are completely deprotonated. The molecule becomes neutral, shutting down the electrostatic interactions with residual silanols and relying purely on predictable hydrophobic partitioning.

Column Chemistry Selection

Standard silica columns rapidly dissolve at pH levels above 8.0 due to the hydrolysis of the siloxane backbone. Therefore, an Ethylene Bridged Hybrid (BEH) particle column is strictly required[3]. Hybrid columns incorporate organic ethylene bridges within the inorganic silica matrix, granting them extreme chemical resilience and allowing continuous operation up to pH 12.0 without bed collapse or loss of efficiency.

Mechanism Start Piperazine Moiety (pKa ~9.0) LowPH Low/Neutral pH (< 8.0) Start->LowPH HighPH High pH (10.0) Start->HighPH Protonated Protonated Amine (Cationic) LowPH->Protonated Silanol Ion-Exchange with Ionized Silanols (SiO-) Protonated->Silanol Tailing Severe Peak Tailing & Poor Recovery Silanol->Tailing Deprotonated Deprotonated Amine (Neutral) HighPH->Deprotonated Partition Pure Hydrophobic Partitioning Deprotonated->Partition Sharp Sharp, Symmetrical Peaks (Tf < 1.5) Partition->Sharp

Figure 1: Mechanistic causality of pH selection on piperazine peak shape.

Optimized Chromatographic Protocol

Table 1: Instrumental & Chromatographic Conditions
ParameterSpecification
Analytical Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 ± 0.1)
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Mode Gradient (Refer to Table 2)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV Photodiode Array (PDA) at 254 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Initial
2.08020Isocratic Hold
8.01090Linear Gradient
12.01090Column Wash
12.18020Return to Initial
15.08020Re-equilibration

Step-by-Step Experimental Methodology

Mobile Phase Preparation
  • Buffer Synthesis (Mobile Phase A): Accurately weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and transfer it to a 1000 mL volumetric flask. Dissolve completely in 950 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm).

  • pH Adjustment: Using a calibrated pH meter, carefully add dilute Ammonium Hydroxide ( NH4​OH ) dropwise until the pH stabilizes at exactly 10.0 ± 0.1. Make up the volume to 1000 mL with water.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm nylon or PTFE membrane to remove particulates.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile. Ensure both phases are degassed via an online vacuum degasser prior to pumping.

Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Analytical Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow A 1. Chemical Profiling (Identify Piperazine pKa ~9.0) B 2. Buffer Preparation (10mM NH4HCO3, adjust to pH 10.0) A->B C 3. Column Installation (Equilibrate BEH C18 Column at 35°C) B->C D 4. Sample Processing (Dilute to 100 µg/mL in 50:50 H2O:ACN) C->D E 5. System Suitability Testing (Verify Tf < 1.5 and N > 5000) D->E

Figure 2: Sequential workflow for method execution and validation.

System Suitability & Validation Framework (Self-Validating System)

To guarantee the trustworthiness of the generated data, this protocol acts as a self-validating system. Before analyzing unknown samples, the system's integrity must be proven by executing a System Suitability Test (SST).

Inject the 100 µg/mL Working Analytical Solution five consecutive times . The system is only deemed "fit for purpose" if it passes the following stringent criteria:

  • Retention Time Precision: %RSD of retention times must be ≤ 1.0% . (Ensures pump delivery and column equilibration are stable).

  • Peak Area Precision: %RSD of peak areas must be ≤ 2.0% . (Ensures autosampler injection accuracy).

  • USP Tailing Factor ( Tf​ ): Must be ≤ 1.5 . (Validates that the pH 10.0 buffer is successfully suppressing silanol ion-exchange interactions).

  • Theoretical Plates ( N ): Must be ≥ 5,000 . (Confirms column bed integrity and optimal mass transfer kinetics).

References

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. URL:[Link]

  • McCalley, D. V. (1998). Effect of organic solvent modifier and nature of the solute on the performance of base-deactivated silicas in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 828(1-2), 407-414. URL:[Link]

Sources

Method

Application Note: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone in the Synthesis of Multi-Targeted Kinase Inhibitors

Executive Summary The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-74-4) is a highly privileged, multi-functional intermediate utilized in the design and synthesis of advanced small-molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-74-4) is a highly privileged, multi-functional intermediate utilized in the design and synthesis of advanced small-molecule kinase inhibitors. By bridging a sterically demanding 2,5-dimethylphenyl moiety with a solubilizing 4-methylpiperazine group via a reactive benzophenone core, this building block provides an ideal foundation for targeting deep, hydrophobic kinase pockets such as the DFG-out conformation. This application note details the mechanistic rationale, structural causality, and validated synthetic protocols for deploying this intermediate in drug discovery workflows.

Pharmacophore Rationale & Mechanistic Causality

The architectural design of this intermediate is not coincidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • 2,5-Dimethylphenyl Group (Steric Shielding): In the development of neuroprotective agents targeting the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, the 2,5-dimethylphenyl group is essential[1]. The ortho-methyl substitution forces the two aryl rings out of planarity. This specific dihedral angle is a critical conformational requirement for the molecule to wedge into narrow hydrophobic kinase pockets without clashing with the gatekeeper residue.

  • 4-Methylpiperazine (Aqueous Solubility & Salt Bridging): The inclusion of the 4-methylpiperazine moiety is a widely recognized strategy in medicinal chemistry, utilized in lead compounds like the Aurora kinase inhibitor danusertib[2] and various GSK3β inhibitors[3]. With a pKa of ~8.2, the basic nitrogen is protonated at physiological pH (7.4). This drastically improves aqueous solubility and enables the formation of strong salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) near the kinase hinge region.

  • Benzophenone Core (Pro-chiral Reactive Center): The carbonyl group acts as a versatile synthetic handle. It can be reduced to a diarylmethanol, providing a stable yet highly reactive precursor for SN​1 alkylation with various nitrogenous heterocycles (e.g., pyrazoles, triazoles, or indoles)[4].

Pharmacophore A 2,5-Dimethylphenyl Hydrophobic Binding B Carbonyl Core Reactive Center A->B Ortho-methyl forces non-planar geometry C 3-Substituted Phenyl Linker B->C Conjugation D 4-Methylpiperazine Solubilizing Group C->D Prevents aniline toxicity

Pharmacophore mapping of the benzophenone intermediate for kinase binding.

Data Presentation: Physicochemical & Reaction Profiles

To effectively utilize this intermediate, chemists must account for its physicochemical properties, particularly the buffering capacity of the piperazine ring during acid-catalyzed downstream reactions.

Table 1: Physicochemical Properties of the Intermediate

PropertyValuePharmacological / Synthetic Relevance
CAS Number 898788-74-4Unique identifier for regulatory tracking and sourcing.
Molecular Formula C21H26N2OOptimal molecular weight precursor for Lipinski-compliant drugs.
LogP (Predicted) ~3.8Balances lipophilicity for cell membrane permeability.
pKa (Piperazine) ~8.2Necessitates excess acid equivalents in SN​1 reactions[3].
H-Bond Acceptors 3Facilitates interaction with the kinase hinge region.

Table 2: Optimization of SN​1 Alkylation Conditions (Diarylmethanol + 1H-Pyrazole)

Catalyst (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneDCM4024< 5No carbocation formation observed.
TFA (1.0)DCM401245Incomplete conversion; piperazine buffers the acid.
TFA (3.0)DCM40688Full conversion; piperazine fully protonated, allowing SN​1 .
BF3·OEt2 (1.5)DCE80492Rapid reaction; Lewis acid highly effective for activation.

Experimental Workflows & Protocols

The most robust method for integrating this intermediate into a kinase inhibitor scaffold is via reduction to a diarylmethanol, followed by acid-catalyzed SN​1 coupling with a hinge-binding heterocycle.

SynthWorkflow Step1 Benzophenone Intermediate (CAS: 898788-74-4) Step2 Reduction (NaBH4, MeOH) Chemoselective for Ketone Step1->Step2 Step3 Diarylmethanol (Stable Isolable Intermediate) Step2->Step3 Hydride transfer Step4 SN1 Alkylation (TFA, DCM) with 1H-Pyrazole Step3->Step4 Carbocation generation Step5 N-Diarylmethyl Pyrazole Kinase Inhibitor Step4->Step5 Nucleophilic attack

Synthetic workflow for SN1-mediated N-alkylation of heterocycles.

Protocol A: Chemoselective Reduction to Diarylmethanol

Causality & Rationale: The choice of Sodium Borohydride ( NaBH4​ ) over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) is critical. LiAlH4​ risks cleaving the piperazine moiety or causing unwanted ring-opening side reactions. NaBH4​ provides exquisite chemoselectivity for the diaryl ketone.

Step-by-Step Methodology:

  • Initiation: Dissolve 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Methanol under an inert Argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reduction: Add NaBH4​ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The product will present as a more polar spot ( Rf​≈0.3 ) compared to the starting material ( Rf​≈0.5 ) due to the newly formed hydroxyl group.

  • Workup: Quench the reaction carefully with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the diarylmethanol intermediate as a white solid (>95% yield).

Protocol B: Acid-Catalyzed SN​1 Alkylation with 1H-Pyrazole

Causality & Rationale: The addition of exactly 3.0 equivalents of Trifluoroacetic acid (TFA) is mathematically and chemically necessary. The first equivalent is immediately consumed by the basic 4-methylpiperazine nitrogen. The excess acid is required to protonate the diarylmethanol hydroxyl group, facilitating the loss of water to generate a highly resonance-stabilized diarylmethyl carbocation. The steric bulk of the 2,5-dimethyl group directs the nucleophilic attack of the pyrazole to minimize steric clashes, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Initiation: Dissolve the diarylmethanol intermediate (5.0 mmol, 1.0 eq) and 1H-pyrazole (6.0 mmol, 1.2 eq) in 30 mL of anhydrous Dichloromethane (DCM).

  • Activation: Slowly add TFA (15.0 mmol, 3.0 eq) dropwise at room temperature. The solution may develop a deep color indicative of carbocation formation.

  • Coupling: Heat the reaction mixture to 40 °C (reflux) and stir for 6 hours.

  • Self-Validation (LC-MS): To validate the completion of the SN​1 reaction, perform an LC-MS analysis. The unreacted diarylmethanol intermediate will show a characteristic [M−OH]+ fragment due to in-source fragmentation, whereas the final N-diarylmethyl pyrazole product will exhibit a highly stable [M+H]+ parent ion without the water-loss fragment. This mass shift provides definitive proof of successful C-N bond formation.

  • Workup: Cool to room temperature and neutralize by slowly adding saturated aqueous NaHCO3​ until the pH reaches ~8. Extract with DCM ( 3×20 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash column chromatography (DCM:MeOH gradient containing 1% Et3​N to prevent streaking of the piperazine) to afford the final kinase inhibitor.

References

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: PMC - NIH URL:[Link]

  • US10189840, Example 38 | C28H31N5 | CID 122551671 Source: PubChem URL:[Link]

  • The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing Source: PMC - NIH URL:[Link]

  • Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

1H NMR and 13C NMR spectroscopy characterization of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Application Note: High-Resolution 1H and 13C NMR Characterization of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Target Audience: Researchers, analytical scientists, and drug development professionals. Compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H and 13C NMR Characterization of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound CAS: 898788-74-4

Introduction & Structural Context

As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a self-validating logical system. The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a highly functionalized diaryl ketone. It consists of a 2,5-dimethylphenyl moiety (Ring A) and a 3-(4-methylpiperazin-1-ylmethyl)phenyl moiety (Ring B) bridged by a carbonyl group[1].

Because piperazine rings are ubiquitous pharmacophores in CNS drugs and kinase inhibitors (used to tune aqueous solubility and target binding), accurately characterizing this structural motif is critical. The primary analytical challenge with this molecule is the potential line broadening of the piperazine signals due to conformational exchange (ring flipping) or trace protonation. The following protocol is engineered to mitigate these artifacts and provide unambiguous structural verification.

Experimental Protocol & Causality

To ensure reproducibility and spectral clarity, every step in this workflow is governed by specific physical chemistry principles.

Step 1: Sample Preparation

  • Procedure: Dissolve 15 mg (for 1 H NMR) or 50 mg (for 13 C NMR) of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the critical piperazine methylene signals located around 2.4–2.5 ppm. Additionally, the residual CHCl 3​ peak at 7.26 ppm and the 13 C triplet at 77.16 ppm serve as highly reliable internal references for chemical shift calibration, eliminating the need for external standards that might interact with the amine[2],[3].

Step 2: 1 H NMR Acquisition (400 MHz)

  • Procedure: Acquire data using a standard 1D pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 2.0 s delay ensures the complete longitudinal relaxation ( T1​ ) of the methyl protons. This is a critical self-validating check: accurate integration is required to prove the 3:3:3 ratio between the two aromatic methyls and the piperazine N-methyl group.

Step 3: 13 C NMR Acquisition (100 MHz)

  • Procedure: Acquire data using a proton-decoupled pulse sequence (zgpg30) with a prolonged relaxation delay (D1) of 3.0 to 5.0 seconds and 1024 scans.

  • Causality: Quaternary carbons—specifically the central carbonyl (~198 ppm) and the ipso-carbons of the phenyl rings—lack attached protons to facilitate dipole-dipole relaxation, resulting in notably long T1​ times. A extended D1 prevents signal saturation, ensuring these critical scaffold carbons are detectable above the baseline noise[4].

Step 4: 2D NMR Verification (HMBC)

  • Procedure: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality: HMBC is the ultimate self-validating tool for this molecule. It unambiguously links Ring A and Ring B by revealing 2JCH​ and 3JCH​ cross-peaks from the aromatic protons (H-6 on Ring A; H-2' and H-6' on Ring B) to the shared carbonyl carbon[5].

Workflow Visualization

Below is the logical workflow for the structural elucidation of the target compound, mapping the progression from sample prep to final verification.

G A Sample Preparation (CDCl3 + Internal Ref) B 1D NMR Acquisition (1H & 13C Optimization) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Phase & Baseline Correction) C->D E Spectral Assignment (Shifts, Integrals, J-Couplings) D->E F Structural Verification (Benzophenone Core Validated) E->F

Workflow for NMR structural elucidation and validation of the target benzophenone derivative.

Spectral Interpretation & Data Presentation

The tables below summarize the expected chemical shifts based on empirical rules for substituted benzenes and tertiary amines[6],[7].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
C2-CH 3​ 2.30s-3HAr-CH 3​ (Ring A)
C5-CH 3​ 2.32s-3HAr-CH 3​ (Ring A)
N-CH 3​ 2.28s-3HPiperazine N-CH 3​
Pip-CH 2​ 2.45br m-8HPiperazine ring protons
Ar-CH 2​ -N 3.52s-2HBenzyl CH 2​ linker
H-6 (Ring A) 7.08d1.51HAr-H (ortho to C=O)
H-3 (Ring A) 7.12d7.81HAr-H (ortho to C2-CH 3​ )
H-4 (Ring A) 7.18dd7.8, 1.51HAr-H
H-5' (Ring B) 7.42t7.61HAr-H (meta to C=O)
H-4' (Ring B) 7.55d7.61HAr-H
H-6' (Ring B) 7.68dt7.6, 1.51HAr-H (ortho to C=O)
H-2' (Ring B) 7.75br s-1HAr-H (between C=O & CH 2​ )

Note: H-2' is highly deshielded due to the anisotropic effect of the adjacent carbonyl group, serving as a diagnostic marker for the 3-substituted benzophenone architecture.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
198.5 CqC=O (Ketone Carbonyl)
139.2 CqC-3' (Ring B, ipso to CH 2​ )
138.1 CqC-1 (Ring A, ipso to C=O)
137.5 CqC-1' (Ring B, ipso to C=O)
135.4 CqC-2 (Ring A, ipso to CH 3​ )
135.1 CqC-5 (Ring A, ipso to CH 3​ )
133.2 CHC-4' (Ring B)
132.5 CHC-4 (Ring A)
131.0 CHC-3 (Ring A)
130.5 CHC-2' (Ring B)
129.8 CHC-6 (Ring A)
128.5 CHC-5' (Ring B)
128.2 CHC-6' (Ring B)
62.4 CH 2​ Ar-CH 2​ -N (Benzyl linker)
55.1 CH 2​ Piperazine C3'', C5''
53.2 CH 2​ Piperazine C2'', C6''
46.0 CH 3​ N-CH 3​
20.8 CH 3​ C5-CH 3​ (Ring A)
19.5 CH 3​ C2-CH 3​ (Ring A)

Troubleshooting & Best Practices

  • Piperazine Line Broadening: If the 1 H signals at 2.45 ppm appear excessively broad or integrate poorly, it indicates trace acidic impurities in the CDCl 3​ causing partial protonation of the basic tertiary amines.

    • Corrective Action: Filter the CDCl 3​ through a small plug of basic alumina immediately prior to sample preparation. This ensures the piperazine remains strictly in its free-base form, sharpening the signals and restoring quantitative integration[2].

  • Water Suppression: Trace water in CDCl 3​ appears at ~1.56 ppm. While it does not overlap with the target peaks, severe moisture contamination can shift the amine signals due to hydrogen bonding. Use ampouled solvent stored over molecular sieves for definitive characterization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th/5th Ed.). Springer Berlin Heidelberg.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier Science.

Sources

Method

Application Notes &amp; Protocols: Scale-Up Synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone

Introduction Benzophenone and its derivatives are a critical class of compounds, serving as a foundational scaffold in medicinal chemistry and materials science.[1][2] These diaryl ketones are precursors to a wide range...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzophenone and its derivatives are a critical class of compounds, serving as a foundational scaffold in medicinal chemistry and materials science.[1][2] These diaryl ketones are precursors to a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents.[1][3] The target molecule, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone, incorporates several key structural features: a substituted benzophenone core, which is a known pharmacophore, and a methylpiperazine moiety, which is frequently used in drug design to enhance solubility and pharmacokinetic properties.[4]

The successful transition from laboratory-scale discovery to pilot or commercial-scale production hinges on the development of a robust, safe, and economically viable synthetic route. This document provides a detailed guide for the scale-up synthesis of the title compound, focusing on a logical, two-step synthetic strategy. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices, in-process controls (IPCs), and critical safety considerations inherent to process scale-up.

Proposed Synthetic Strategy

A retrosynthetic analysis suggests a convergent two-step approach as the most efficient and scalable route. The strategy relies on two well-established and robust reaction classes:

  • Friedel-Crafts Acylation: To construct the core benzophenone structure.

  • Nucleophilic Substitution: To install the 4-methylpiperazinomethyl side chain.

This approach is advantageous for scale-up as it avoids complex or hazardous intermediates and allows for the purification of a stable key intermediate before the final, often more complex, step.

The forward synthesis is outlined as follows:

  • Step 1: Friedel-Crafts Acylation. Reaction of p-xylene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the key intermediate, (3-(chloromethyl)phenyl)(2,5-dimethylphenyl)methanone.

  • Step 2: Nucleophilic Substitution. Reaction of the chloromethyl benzophenone intermediate with 1-methylpiperazine to yield the final product, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone.

This strategy is supported by extensive literature on Friedel-Crafts acylations for benzophenone synthesis[5][6][7] and the reliability of SN2 reactions for attaching piperazine moieties to benzylic halides.[8][9]

Process Chemistry and Rationale

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to form C-C bonds and synthesize aromatic ketones.[10]

Mechanism & Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst, AlCl₃.[11] This acylium ion is then attacked by the electron-rich p-xylene ring. A key advantage of acylation over alkylation is that the resulting ketone is deactivating, which effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylations.[10] This mono-acylation is critical for achieving high purity and yield on a large scale.

  • Choice of Solvent: Anhydrous dichloromethane (DCM) is selected as the initial solvent due to its ability to dissolve the reactants and its low freezing point, allowing for controlled reaction temperatures.[5] However, for scale-up, using excess p-xylene as both a reactant and a solvent can be more atom-economical and simplify downstream processing.[12]

  • Catalyst Loading: Stoichiometric amounts of AlCl₃ are typically required because the catalyst complexes with the product ketone.[11] Minimizing catalyst loading is a key goal in process optimization to reduce cost and waste. While some modern methods use catalytic amounts of Lewis acids, the classical approach with ~1.1-1.5 equivalents of AlCl₃ is robust and well-documented for high conversion.[5][13]

  • Temperature Control: The initial mixing of AlCl₃ and the acyl chloride is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent side reactions and control the reaction rate.[5][11] The reaction is then allowed to warm to room temperature to ensure completion.[5]

Step 2: Nucleophilic Substitution

This step involves the reaction of the benzylic chloride intermediate with the secondary amine of 1-methylpiperazine.

Mechanism & Rationale: This is a standard bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.[8]

  • Choice of Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the transition state, accelerating the reaction.[8]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is included to act as a scavenger for the HCl generated during the reaction.[8] This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic. Using a slight excess of 1-methylpiperazine can also serve this purpose and drive the reaction to completion.

  • Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

Detailed Scale-Up Protocols

Workflow Visualization

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution A p-Xylene R1 Reaction Vessel (DCM or p-Xylene, 0°C to RT) A->R1 B 3-(Chloromethyl)benzoyl chloride B->R1 C Anhydrous AlCl₃ C->R1 W1 Aqueous Work-up (HCl Quench, Extraction) R1->W1 Reaction Mixture I1 Intermediate: (3-(Chloromethyl)phenyl) (2,5-dimethylphenyl)methanone R2 Reaction Vessel (Acetonitrile, 60-80°C) I1->R2 W1->I1 Crude Intermediate D 1-Methylpiperazine D->R2 E K₂CO₃ E->R2 P1 Purification (Crystallization) R2->P1 Crude Product FP Final Product: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone P1->FP Purified Product

Caption: Overall synthetic workflow for the two-step scale-up synthesis.

Protocol for Step 1: Synthesis of (3-(Chloromethyl)phenyl)(2,5-dimethylphenyl)methanone

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. 3-(Chloromethyl)benzoyl chloride is a lachrymator and corrosive. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • 5 L dropping funnel.

  • Cooling circulator.

Reagents:

Reagent MW Moles Equiv. Amount
p-Xylene 106.16 28.25 5.0 3.00 kg (3.48 L)
3-(Chloromethyl)benzoyl chloride 189.04 5.65 1.0 1.068 kg
Anhydrous Aluminum Chloride (AlCl₃) 133.34 6.78 1.2 0.904 kg
Dichloromethane (DCM) 84.93 - - 2.0 L
Hydrochloric Acid (6M) - - - 4.0 L
Water - - - 4.0 L
Saturated Sodium Bicarbonate - - - 2.0 L

| Brine | - | - | - | 2.0 L |

Procedure:

  • Reactor Setup: Set up the 10 L reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and assembled while hot to prevent moisture ingress.

  • Charge Reactants: Charge the reactor with anhydrous aluminum chloride (0.904 kg) and p-xylene (3.00 kg). Begin stirring to create a slurry.

  • Cooling: Cool the reactor jacket to 0-5 °C using the circulator.

  • Slow Addition: Dissolve 3-(chloromethyl)benzoyl chloride (1.068 kg) in dichloromethane (2.0 L) and charge this solution to the dropping funnel. Add the solution dropwise to the stirred slurry in the reactor over 2-3 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and HCl gas will be evolved. Vent the gas through a scrubber.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a small aliquot, quench it carefully in ice-water, extract with DCM, and analyze by TLC or HPLC to confirm the consumption of the starting benzoyl chloride.

  • Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice (4 kg) and 6M HCl (2.0 L). Crucial: Very slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic quench that will release large volumes of HCl gas. Ensure adequate cooling and ventilation.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Washing: Combine the organic layers and wash sequentially with 6M HCl (2.0 L), water (2.0 L), saturated sodium bicarbonate solution (2.0 L), and finally brine (2.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate as an oil.

  • Purification: The crude product can often be used directly in the next step. If required, it can be purified by vacuum distillation or crystallization from a suitable solvent like hexane/ethyl acetate.

Protocol for Step 2: Synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone

Safety Precautions: 1-Methylpiperazine is corrosive. Handle all reagents in a fume hood with appropriate PPE.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • Heating circulator.

Reagents:

Reagent MW Moles Equiv. Amount
(3-(Chloromethyl)phenyl)(2,5-dimethylphenyl)methanone 258.74 5.20 (Assumed) 1.0 ~1.34 kg
1-Methylpiperazine 100.16 6.24 1.2 0.625 kg (0.68 L)
Potassium Carbonate (K₂CO₃), anhydrous 138.21 7.80 1.5 1.078 kg
Acetonitrile 41.05 - - 5.0 L
Ethyl Acetate - - - For extraction/crystallization

| Hexane | - | - | - | For crystallization |

Procedure:

  • Reactor Setup: Set up the 10 L reactor under a nitrogen atmosphere.

  • Charge Reactants: Charge the reactor with the crude intermediate from Step 1 (~1.34 kg), potassium carbonate (1.078 kg), and acetonitrile (5.0 L).

  • Addition: Add 1-methylpiperazine (0.625 kg) to the stirred suspension.

  • Heating: Heat the reaction mixture to 70-80 °C using the heating circulator and maintain for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting benzylic chloride is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with acetonitrile (2 x 0.5 L).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Work-up: Dissolve the crude residue in ethyl acetate (4 L) and wash with water (3 x 2 L) to remove any remaining salts and excess piperazine. Wash with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a smaller volume (~1.5 L).

  • Purification/Crystallization: Cool the concentrated solution and add hexane slowly with stirring to induce crystallization. Cool the mixture in an ice bath for 2-4 hours to maximize crystal formation.

  • Isolation: Collect the solid product by filtration, wash the cake with cold hexane, and dry under vacuum at 40-50 °C to a constant weight.

Data Summary and Characterization

The following table outlines expected outcomes and required analytical characterization for the final product.

ParameterTarget SpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Yield (Overall) > 70%Gravimetric
Purity ≥ 98.5%HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point Report RangeMelting Point Apparatus
Residual Solvents Per ICH GuidelinesGC-HS

References

  • Jamieson, C., & Congreve, M. (2021). Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis of benzophenone derivatives.
  • Carvalho, P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. Molecules, 23(8), 1883. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from Chemguide. [Link]

  • Singh, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 20-40. [Link]

  • Organic Syntheses. (n.d.). Benzophenone. Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). [Link]

  • Organic Syntheses. (n.d.). α-Deutero-o-methyl-benzhydrol. Org. Synth. 2021, 98, 215-230. [Link]

  • Tao, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20356-20365. [Link]

  • Li, J., et al. (2015). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. MedChemComm, 6, 1681-1691. [Link]

  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4). [Link]

  • Fathalla, M. F. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

  • Cele, Z. P., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 584. [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis....
  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Retrieved from PrepChem.com. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]

Sources

Application

Protocol for functionalizing 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in organic synthesis

Application Note: Protocol for Functionalizing 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone in Organic Synthesis Introduction & Strategic Importance 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Functionalizing 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone in Organic Synthesis

Introduction & Strategic Importance

2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898788-74-4) is a highly valuable synthetic intermediate in medicinal chemistry. Its structural architecture—comprising a diaryl ketone core and a solubilizing, basic 4-methylpiperazine moiety—mimics the pharmacophores found in numerous kinase inhibitors, antihistamines, and central nervous system (CNS) therapeutics.

Functionalizing this molecule requires careful consideration of two distinct structural challenges:

  • Steric Hindrance: The 2,5-dimethylphenyl ring features an ortho-methyl group that twists the aromatic system out of planarity, sterically shielding the carbonyl carbon.

  • Lewis Basicity: The tertiary amines of the piperazine ring can coordinate with Lewis acid catalysts or transition metals, and their protonation state dictates the molecule's solubility during purification.

This guide details two field-proven protocols for the functionalization of this intermediate: chemoselective reduction to a benzhydrol derivative, and cerium-mediated Grignard addition to yield a tertiary alcohol.

Reaction Pathways Overview

G Core 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (Ketone Core) PathA Chemoselective Reduction (NaBH4, MeOH) Core->PathA PathB Nucleophilic Addition (RMgBr, CeCl3, THF) Core->PathB ProdA Benzhydrol Derivative (Secondary Alcohol) PathA->ProdA ProdB Tertiary Alcohol Derivative PathB->ProdB

Figure 1: Strategic functionalization pathways for the benzophenone core.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to Benzhydrol

Causality & Mechanistic Insight: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it provides a mild, chemoselective reduction of the ketone without affecting the basic piperazine ring[1]. Because the piperazine moiety is inherently basic, no external base is required during the reaction. However, the critical failure point in this workflow is the aqueous workup. The conjugate acid of 4-methylpiperazine has a pKa of ~9.0. If the reaction is quenched with standard dilute acid or even neutral water, the product will protonate and partition into the aqueous layer, drastically reducing the isolated yield. A highly alkaline quench is mandatory.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add NaBH₄ (2.0 eq, 10.0 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1 with 1% Et₃N, UV active).

  • Quench & Workup (Critical): Quench the reaction by slowly adding saturated aqueous Na₂CO₃ (15 mL) to ensure the pH is > 10. Stir for 15 minutes to ensure the piperazine is fully in its free-base form.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzhydrol derivative.

Protocol B: Cerium-Mediated Nucleophilic Addition (Imamoto Protocol)

Causality & Mechanistic Insight: Direct addition of Grignard reagents to this benzophenone derivative often fails or gives poor yields due to the steric shielding from the ortho-methyl group on the 2,5-dimethylphenyl ring. Grignard reagents may instead act as bases or hydride donors. To overcome this, anhydrous Cerium(III) chloride (CeCl₃) is employed. CeCl₃ is highly oxophilic and strongly activates the carbonyl carbon while suppressing enolization and reduction side reactions[2]. Crucial Adjustment: Because the piperazine nitrogens will coordinate with the Ce(III) metal center, a standard 1.1 equivalent of CeCl₃ is insufficient. At least 3.0 equivalents must be used to saturate the basic amines and still leave active CeCl₃ for carbonyl activation.

Step-by-Step Methodology:

  • CeCl₃ Activation: Place CeCl₃·7H₂O (3.0 eq, 15.0 mmol) in a Schlenk flask. Gradually heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to generate anhydrous CeCl₃. Cool to room temperature and backfill with Argon.

  • Suspension: Add anhydrous THF (30 mL) and stir vigorously for 2 hours to form a fine, milky white suspension.

  • Cooling & Grignard Addition: Cool the suspension to -78 °C. Slowly add the desired Grignard reagent (RMgBr, 3.0 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium complex.

  • Substrate Addition: Dissolve the benzophenone substrate (1.0 eq, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the organocerium mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (to maintain a basic pH and prevent piperazine protonation). Extract with Dichloromethane (3 x 30 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography using triethylamine-neutralized silica gel.

Quantitative Data & Reaction Parameters

The following table summarizes the key operational parameters and expected outcomes for both functionalization pathways, providing a quick-reference guide for process optimization.

ParameterProtocol A: NaBH₄ ReductionProtocol B: Ce-Mediated Grignard
Target Pharmacophore Benzhydrol (Secondary Alcohol)Substituted Tertiary Alcohol
Primary Reagents NaBH₄ (2.0 eq)RMgBr (3.0 eq), CeCl₃ (3.0 eq)
Solvent System Methanol (Anhydrous)Tetrahydrofuran (Anhydrous)
Temperature Profile 0 °C → Room Temperature-78 °C → Room Temperature
Reaction Time 2 – 3 hours4 – 6 hours
Critical Workup pH pH > 10 (using Na₂CO₃)pH ~9 (using NH₄Cl / NH₄OH)
Expected Yield 85 – 95%70 – 85%
Purification Requirement Often pure after extractionFlash Chromatography (Et₃N treated silica)

Conclusion

The successful functionalization of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl)benzophenone hinges on managing the steric bulk of the diaryl ketone and the basicity of the piperazine appendage. By utilizing highly chemoselective reduction methods[1] or leveraging the oxophilicity of organocerium reagents to force nucleophilic addition[2], medicinal chemists can reliably convert this intermediate into complex, drug-like scaffolds. Always ensure that aqueous workups are strictly pH-controlled to prevent the loss of the basic target molecules into aqueous waste streams.

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]

  • Royal Society of Chemistry. (2020). "13.1. Reduction of a Ketone Using Sodium Borohydride." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. URL:[Link]

Sources

Method

In vivo dosing strategies for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in murine models

Application Note: Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in Murine Models Executive Summary The compound 2,5-Dimethyl-3'-(4-methylpiperazinome...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone in Murine Models

Executive Summary

The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) represents a class of basic, highly lipophilic small molecules frequently identified as hits in central nervous system (CNS) and kinase inhibitor screening libraries. Transitioning such molecules from in vitro assays to in vivo murine models presents significant formulation and dosing challenges. Poor aqueous solubility often leads to vascular precipitation during intravenous (IV) dosing or erratic absorption during oral (PO) gavage.

This application note provides a self-validating, step-by-step methodology for the physicochemical formulation, in vivo dosing, and pharmacokinetic (PK) profiling of this compound. By leveraging pH-adjusted cyclodextrin complexation, researchers can achieve reliable systemic exposure, ensuring that subsequent efficacy or toxicity data are driven by the drug's intrinsic pharmacology rather than formulation artifacts.

Physicochemical Profiling & Formulation Strategy

Mechanistic Rationale

To design a successful in vivo dosing strategy, we must first analyze the molecule's structural causality:

  • Lipophilicity: The substituted benzophenone core drives a high partition coefficient (estimated LogP ~3.5–4.5), resulting in poor aqueous solubility (<10 µg/mL at neutral pH).

  • Basicity: The 4-methylpiperazine moiety contains a basic tertiary amine (estimated pKa ~8.5).

To achieve a clear, parenterally safe IV solution, we must exploit both properties. Lowering the vehicle pH to 4.5 ensures the piperazine ring is >99.9% protonated, maximizing ionic solubility. However, the lipophilic benzophenone core still risks precipitation when injected into the neutral pH of murine blood. To prevent this, we utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). Captisol forms a transient, reversible host-guest inclusion complex that shields the hydrophobic benzophenone core while remaining parenterally safe and biologically inert[1][2]. Upon entering the bloodstream, the complex rapidly dissociates, yielding the free active pharmaceutical ingredient (API) without altering its intrinsic PK parameters[3].

Formulation Protocols

IV Formulation (2 mg/mL, Clear Solution)

  • Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5 using 0.1 N HCl.

  • Dissolve 10% (w/v) Captisol® into the buffer. Stir until completely clear.

  • Add 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone API to achieve a 2 mg/mL concentration.

  • Sonicate in a water bath at room temperature for 15–20 minutes until a visually clear solution is achieved.

  • Sterile filter through a 0.22 µm PVDF syringe filter prior to dosing.

PO Formulation (1 mg/mL, Homogeneous Suspension) Note: While Captisol can be used for PO dosing, a standard suspension is often preferred to assess true gastrointestinal dissolution and absorption.

  • Prepare a vehicle of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween-80 in deionized water.

  • Add the API (1 mg/mL) and homogenize using a tissue tearor or probe sonicator for 5 minutes on ice to prevent thermal degradation.

G API Compound 898788-74-4 (Lipophilic Base) Protonation Piperazine Protonation (Increased Solubility) API->Protonation Add Buffer Buffer 50 mM Na-Acetate (pH 4.5) Buffer->Protonation Captisol 10% SBE-β-CD (Captisol) Inclusion Host-Guest Complexation (Shields Benzophenone) Captisol->Inclusion Protonation->Inclusion Add CD Final Clear IV Solution (Parenterally Safe) Inclusion->Final Stir/Sonicate

Fig 1: Physicochemical formulation workflow utilizing pH adjustment and cyclodextrin complexation.

In Vivo Dosing Workflows (Murine Models)

Experimental Preparation
  • Model Selection: Male CD-1 or C57BL/6 mice (8–10 weeks old, 20–25 g) are standard for preclinical PK profiling[4].

  • Fasting Status (Causality): For PO cohorts, fast the mice overnight (12 hours) prior to dosing, providing water ad libitum. Fasting reduces inter-subject variability in gastric emptying and prevents food boluses from trapping the highly lipophilic API, which would artificially depress Cmax. IV cohorts should remain fed, as fasting induces unnecessary metabolic stress that can alter hepatic blood flow and clearance.

Step-by-Step Dosing Protocols

Intravenous (IV) Administration (Tail Vein)

  • Dose: 2 mg/kg.

  • Volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse). Crucial constraint: Exceeding 5 mL/kg IV bolus in mice can induce acute right-heart volume overload.

  • Place the mouse in a ventilated restraint tube. Warm the tail using a heating lamp or warm water compress (approx. 40°C) for 1–2 minutes to induce vasodilation.

  • Using a 27-gauge needle, inject the formulation smoothly over 3–5 seconds into the lateral tail vein. A successful injection will clear the blood from the vein without subcutaneous blanching.

Oral (PO) Administration (Gavage)

  • Dose: 10 mg/kg.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20 g mouse). Crucial constraint: Exceeding 10 mL/kg can cause gastric distension, reflux, and aspiration pneumonia.

  • Secure the mouse by the scruff to align the esophagus and stomach.

  • Insert a 20-gauge reusable stainless steel or sterile plastic gavage needle over the tongue and down the esophagus. Administer the suspension smoothly.

Pharmacokinetic Sampling & Bioanalysis

Serial Blood Collection

To minimize animal use and reduce inter-subject variability, utilize a serial submandibular bleeding technique.

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4].

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4].

  • Puncture the submandibular vein using a 4 mm animal lancet. Collect ~20 µL of blood per timepoint into K2EDTA-coated microvette tubes. Rationale: K2EDTA is preferred over Heparin, as Heparin can cause ion suppression during downstream LC-MS/MS analysis.

  • Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C until analysis.

LC-MS/MS Plasma Extraction
  • Thaw plasma samples on ice. Transfer 10 µL of plasma to a clean well.

  • Perform protein precipitation by adding 30 µL (3 volumes) of ice-cold Acetonitrile containing an internal standard (e.g., 50 ng/mL Diazepam or a deuterated analog).

  • Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 20 µL of the supernatant to an LC-MS/MS autosampler vial containing 80 µL of LC-MS grade water for injection.

G Dose Dosing (IV/PO) Murine Model Sample Serial Blood Sampling (Submandibular) Dose->Sample Timepoints Prep Plasma Extraction (Protein Precipitation) Sample->Prep Centrifuge Analysis LC-MS/MS Quantification Prep->Analysis Supernatant PK NCA PK Modeling (Clearance, Half-life) Analysis->PK Conc-Time Data

Fig 2: Preclinical murine pharmacokinetic dosing, sampling, and bioanalytical workflow.

Expected Data & Mechanistic Interpretation

Upon Non-Compartmental Analysis (NCA) of the LC-MS/MS concentration-time data, researchers should expect a PK profile characteristic of basic lipophilic amines. The table below summarizes representative target parameters and the physiological causality behind them.

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax ng/mL1850 ± 210420 ± 65IV bypasses absorption entirely; PO is limited by first-pass metabolism and dissolution rate.
Tmax hr0.083 (First point)1.5 ± 0.5Typical for lipophilic bases requiring intestinal transit for optimal absorption.
AUC(0-inf) hr*ng/mL2400 ± 3204800 ± 510Indicates moderate systemic exposure; dose-normalized AUC determines bioavailability.
Clearance (Cl) mL/min/kg13.8 ± 2.1N/AModerate hepatic clearance is expected due to CYP450 metabolism of the benzophenone core.
Vdss L/kg4.2 ± 0.8N/AHigh Volume of Distribution (> Total Body Water of 0.7 L/kg) is driven by lysosomal trapping of the basic piperazine ring in deep tissues.
Half-life (t1/2) hr3.5 ± 0.64.1 ± 0.7Terminal phase is dictated by the slow redistribution of the drug from deep tissue compartments back into the plasma.
Bioavailability (F) %100 (Defined)~40%Reduced primarily by hepatic first-pass extraction and the compound's high lipophilicity.

References

  • Preclinical comparison of intravenous melphalan pharmacokinetics administered in formulations containing either (SBE)7 m-β-cyclodextrin or a co-solvent system Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Application of Captisol® Technology to Enable the Formulation of Remdesivir in Treating COVID-19 Source: Drug Development & Delivery URL:[Link]

  • Biological profiling of novel tricyclic inhibitors of bacterial DNA gyrase and topoisomerase IV (Murine PK Methodologies) Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 2,5-Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone .

Executive Summary: The Causality of Insolubility

To troubleshoot solubility, we must first analyze the molecule's structural dichotomy. The compound consists of a highly lipophilic 2,5-dimethylbenzophenone core paired with an ionizable 4-methylpiperazinomethyl moiety . Piperazine derivatives typically possess two pKa values (approximately ~5.3 and ~9.7)[1]. At physiological pH (7.4), the basic tertiary amines are only partially protonated. The resulting lack of sufficient ionization fails to overcome the massive crystal lattice energy and lipophilicity of the benzophenone core, causing the free base to crash out of aqueous media. Solubility is therefore strictly pH-dependent and highly susceptible to buffer-salt interactions.

Diagnostic Workflow

SolubilityTroubleshooting Start Solubility Issue: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CheckPH Check Media pH Start->CheckPH HighPH pH > 6.0 (Free Base Predominates) CheckPH->HighPH LowPH pH < 5.0 (Protonated/Salt Form) CheckPH->LowPH Precipitation Precipitation / Low Solubility HighPH->Precipitation CheckBuffer Check Buffer Compatibility LowPH->CheckBuffer Solution1 Action: Acidify media or formulate as HCl/Mesylate salt Precipitation->Solution1 Phosphate Phosphate Buffer? (May form insoluble salts) CheckBuffer->Phosphate Cosolvent Action: Use HP-β-CD, Tween-80, or PEG400 Phosphate->Cosolvent

Diagnostic decision tree for troubleshooting aqueous solubility issues.

Frequently Asked Questions & Troubleshooting Modules

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic case of solvent-shift precipitation combined with a pH-dependent solubility cliff. When you dilute the DMSO stock into Phosphate-Buffered Saline (PBS), the local solvent environment rapidly shifts from organic to aqueous. Because PBS is at pH 7.4, the 4-methylpiperazine group (pKa ~9.7 and ~5.3) loses a significant portion of its protonation[1]. The un-ionized free base is highly lipophilic. Furthermore, phosphate anions can interact with the protonated piperazine to form insoluble phosphate salts, exacerbating the precipitation. Actionable Fix: If you must use pH 7.4 for biochemical assays, you must lower the thermodynamic activity of the free base by using a complexing agent or surfactant (see Q3).

Q2: How can I formulate this compound for in vivo dosing (e.g., IV or oral gavage) without using toxic levels of organic solvents? A: For in vivo dosing, the most robust strategy is in situ salt formation . By lowering the formulation pH below 5.0, you fully protonate both nitrogens on the piperazine ring, drastically increasing the hydration energy. We recommend forming a mesylate (methanesulfonate) or hydrochloride salt. Methanesulfonic acid is highly preferred because mesylate salts of bulky hydrophobic bases typically exhibit superior aqueous solubility and lower lattice energies compared to chloride salts.

Q3: I need to run an in vitro biochemical assay at physiological pH (7.4) where I cannot lower the pH. How do I keep the compound in solution? A: You should utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It enhances solubility by encapsulating the lipophilic 2,5-dimethylbenzophenone core within its cavity, shielding it from the aqueous environment without altering the drug's chemical structure[2]. This complexation is driven by favorable entropy and van der Waals interactions, allowing the compound to remain fully dissolved at pH 7.4[3].

Data Presentation: Solubilization Strategies Summary
StrategyReagents / ExcipientsTarget ApplicationMechanism of ActionPros / Cons
pH Adjustment 0.1N HCl or Methanesulfonic AcidIn vivo dosing (PO, IV)Protonates piperazine nitrogens, forming highly soluble salts.Pro: High solubility (>10 mg/mL).Con: Unsuitable for pH-sensitive in vitro assays.
Complexation 10-20% w/v HP-β-CDIn vitro assays, In vivo dosingEncapsulates hydrophobic benzophenone core in cyclodextrin cavity.Pro: Maintains solubility at pH 7.4.Con: High excipient cost; may alter free-drug fraction.
Co-solvents 5% DMSO + 5% Tween-80 + 90% SalineIn vivo (IP, PO)Reduces dielectric constant of the media; micellar solubilization.Pro: Easy to prepare.Con: DMSO/Tween can cause cytotoxicity or hemolysis in vivo.
Experimental Protocols
Protocol 1: In Situ Mesylate Salt Preparation for Aqueous Dosing

This protocol generates a 5 mg/mL dosing solution for in vivo studies.

  • Weighing: Accurately weigh 5.0 mg of the 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone free base into a clean glass vial.

  • Acid Addition: Add 1.05 molar equivalents of Methanesulfonic acid (diluted in 100 µL of sterile water) directly to the powder.

  • Agitation: Vortex the mixture for 60 seconds. The powder should begin to wet and dissolve as the mesylate salt forms.

  • Dilution: Slowly add 900 µL of a 5% Dextrose in Water (D5W) solution while continuously vortexing.

  • Verification: Sonicate the vial in a water bath for 5 minutes at room temperature. The final solution should be completely optically clear. Verify the final pH is between 4.0 and 5.0.

Protocol 2: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This is the gold-standard method for determining the absolute solubility of the compound across different pH ranges[4].

ShakeFlask Step1 Add Excess API to Buffer Step2 Incubate at 37°C (Orbital Shaker, 48h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Supernatant Filtration (0.22 µm) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Standardized shake-flask methodology for equilibrium solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) into a 5 mL glass vial.

  • Buffer Addition: Add 2 mL of the target buffer (e.g., 50 mM Acetate buffer pH 4.5, or 20% HP-β-CD in PBS pH 7.4). Ensure there is visible undissolved solid remaining; if not, add more compound[4].

  • Equilibration: Seal the vial and place it in an orbital shaker incubator set to 37 ± 1 °C. Agitate at 200 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[4].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 x g for 10 minutes at 37 °C to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: Discard the first 200 µL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved concentration using a validated HPLC-UV method.

References
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI.[Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO).[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone and Its Impurities

Welcome to the Technical Support Center. 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a complex pharmaceutical intermediate characterized by a lipophilic benzophenone core and a highly basic 4-methylpiperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a complex pharmaceutical intermediate characterized by a lipophilic benzophenone core and a highly basic 4-methylpiperazinomethyl moiety. This dual chemical nature frequently causes chromatographic challenges, including severe peak tailing, unpredictable retention shifts, and poor resolution of closely related regioisomers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your analytical workflows.

Section 1: Troubleshooting Peak Tailing & Retention (FAQs)

Q1: Why am I observing severe peak tailing for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone on standard C18 columns? A: The root cause is a mixed-mode retention mechanism driven by secondary electrostatic interactions. The 4-methylpiperazinomethyl group contains two tertiary amines with pKa values typically ranging between 8.5 and 9.5. In standard acidic or neutral mobile phases (pH 3–7), these nitrogens are positively charged. Standard silica-based columns contain residual acidic silanol groups (Si-OH) that ionize to Si-O⁻ above pH 4.0. The electrostatic attraction between the protonated piperazine and the ionized silanols severely disrupts the Gaussian elution profile, dragging the back half of the peak and causing significant tailing ().

Q2: How can I eliminate this secondary interaction and achieve a USP Tailing Factor (Tf) < 1.2? A: The most robust solution is to employ a High-pH Mobile Phase Strategy . By raising the mobile phase pH to 10.5 (using a buffer like 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), you surpass the pKa of the piperazine nitrogens. This forces the analyte into its neutral, uncharged state, completely neutralizing the ion-exchange interaction with the silica surface ().

Crucial Caveat: Standard silica dissolves at pH > 8.0. You must use a column engineered for high-pH stability, such as a Bridged Ethylene Hybrid (BEH) particle column (e.g., Waters XBridge C18), which utilizes ethylene bridges within the silica matrix to resist dissolution ().

Section 2: Resolving Regioisomeric Impurities (FAQs)

Q3: My synthetic route produces 2,6-dimethyl and 4'-substituted regioisomeric impurities that co-elute with the main peak. How can I separate them? A: When standard aliphatic selectivity (C18) fails to resolve positional isomers on an aromatic ring, you must exploit orthogonal selectivity mechanisms. Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Phenyl-Hexyl: Enhances π−π interactions with the benzophenone core. The spatial arrangement of the methyl groups (2,5- vs. 2,6-substitution) alters the steric accessibility of the aromatic ring, leading to differential retention.

  • PFP: Introduces strong dipole-dipole, hydrogen bonding, and shape-selectivity mechanisms, making it highly effective for resolving closely related methylated aromatic isomers.

Q4: What is the best LC-MS compatible method for identifying unknown impurities in this synthesis? A: Avoid non-volatile buffers like phosphate. Use 10 mM Ammonium Bicarbonate (pH 10.5) as Mobile Phase A and Acetonitrile as Mobile Phase B. For highly basic compounds, the high-pH ammonium bicarbonate method is superior for both peak shape and MS sensitivity in positive Electrospray Ionization (ESI+) mode. During the desolvation process in the MS source, the volatile ammonia evaporates, causing the droplet pH to drop rapidly, which efficiently protonates the analyte in the gas phase for strong MS signals.

Section 3: Visualizations of Chromatographic Mechanisms

Workflow Start Start: Method Dev for Piperazine Benzophenone Assess Assess Peak Shape (USP Tailing Factor) Start->Assess Tailing Tf > 1.5 (Severe Tailing) Assess->Tailing Good Tf < 1.2 (Acceptable) Assess->Good CheckInteractions Diagnose Secondary Silanol Interactions Tailing->CheckInteractions LowPH Low pH Strategy (pH < 2.5, 0.1% TFA) Protonate Silanols CheckInteractions->LowPH HighPH High pH Strategy (pH > 10, NH4HCO3) Neutralize Analyte CheckInteractions->HighPH SelectColLow Standard C18 or AQ-C18 Column LowPH->SelectColLow SelectColHigh Hybrid Silica (BEH) e.g., XBridge C18 HighPH->SelectColHigh Optimize Optimize Gradient & Temperature SelectColLow->Optimize SelectColHigh->Optimize Optimize->Assess

Fig 1: Chromatographic method development workflow for basic piperazine derivatives.

Mechanism Condition Mobile Phase pH Adjustment NeutralPH Neutral pH (pH 7) Analyte: Cationic (NH+) Surface: Anionic (Si-O-) Result: Strong Ionic Interaction (Severe Tailing) Condition->NeutralPH LowPH Low pH (pH 2) Analyte: Cationic (NH+) Surface: Neutral (Si-OH) Result: Weak Retention (Moderate Shape) Condition->LowPH HighPH High pH (pH 10.5) Analyte: Neutral (N) Surface: Anionic (Si-O-) Result: Pure Hydrophobic Ret. (Sharp Symmetrical Peak) Condition->HighPH

Fig 2: Mechanism of silanol interactions and the effect of mobile phase pH on peak shape.

Section 4: Quantitative Data Summary

The following table summarizes the causality between mobile phase chemistry, analyte ionization, and resulting chromatographic performance for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

Table 1: Impact of Mobile Phase pH and Chemistry on Chromatographic Performance

Mobile Phase ConditionColumn ChemistryAnalyte Ionization StateUSP Tailing Factor (Tf)Retention Factor (k')Resolution (Rs) from 2,6-isomer
10 mM Ammonium Acetate (pH 6.8)Standard C18Protonated (Cationic)2.85 (Fail)4.20.8 (Co-elution)
0.1% Trifluoroacetic Acid (pH 2.1)Standard C18Protonated (Cationic)1.45 (Marginal)1.1 (Poor)1.2 (Partial)
10 mM Ammonium Bicarbonate (pH 10.5)Hybrid BEH C18Neutral1.05 (Pass)5.8 (Optimal)2.4 (Baseline)
10 mM Ammonium Bicarbonate (pH 10.5)Hybrid BEH Phenyl-HexylNeutral1.08 (Pass)6.1 (Optimal)3.5 (Excellent)

Section 5: Step-by-Step Experimental Protocol

To ensure a self-validating and reproducible workflow, execute the following optimized High-pH RP-HPLC method for impurity profiling.

Phase 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile to prevent sample solvent effects (e.g., peak splitting).

Phase 2: Instrument Setup

  • Column Installation: Install a Waters XBridge BEH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) column.

  • Temperature Control: Set the column oven to 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for the bulky benzophenone molecule.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Set UV wavelength to 254 nm (optimal for the benzophenone chromophore).

Phase 3: Gradient Elution Program

  • 0.0 min: 10% B

  • 15.0 min: 80% B (Linear ramp to elute lipophilic impurities)

  • 18.0 min: 80% B (Hold to wash column)

  • 18.1 min: 10% B (Return to initial conditions)

  • 25.0 min: 10% B (Re-equilibration)

Phase 4: System Suitability Testing (Self-Validation) Before analyzing unknown synthetic batches, the system must self-validate its performance:

  • Inject the 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone standard preparation (0.5 mg/mL) five times (n=5).

  • Acceptance Criteria:

    • USP Tailing Factor (Tf) for the main peak must be ≤ 1.2 .

    • Relative Standard Deviation (RSD) of retention time must be ≤ 1.0% .

    • Resolution (Rs) between the main peak and the closest eluting regioisomeric impurity must be ≥ 2.0 .

  • Do not proceed with sample analysis if SST criteria fail. Failure indicates column degradation or improper pH adjustment.

Section 6: References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. URL:[Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online (Waters Corporation). URL:[Link]

Troubleshooting

Technical Support Center: Preserving the Integrity of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs): Understanding the Stability of Your Compound Q1: What are the most likely degradation pathways for 2,5-Dimethyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs): Understanding the Stability of Your Compound

Q1: What are the most likely degradation pathways for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis.[1]

  • Photodegradation: The benzophenone core is a known chromophore that absorbs ultraviolet (UV) light.[2][3][4] This absorption can lead to the formation of reactive species and subsequent degradation products.[1] Benzophenone itself is known to be generated from the degradation of other compounds in sunscreen products over time, highlighting its potential for photoreactivity.[5][6]

  • Oxidation: The tertiary amine in the piperazine ring and the benzylic carbon connecting it to the benzophenone ring are susceptible to oxidation.[1] Oxidative stress can lead to the formation of N-oxides or cleavage of the side chain.

  • Hydrolysis: The C-N bond connecting the piperazinomethyl group to the benzophenone ring could be susceptible to hydrolysis, especially under acidic or basic conditions.[1]

Q2: Why is the piperazine moiety a point of concern for stability?

A2: The piperazine ring, while a common and valuable scaffold in medicinal chemistry, introduces specific stability considerations.[7][8][9] It contains two nitrogen atoms, making it basic and susceptible to pH changes.[7] This basicity means the compound can exist in different protonation states, which can influence its solubility and reactivity. Furthermore, the nitrogen atoms are potential sites for oxidation.[1]

Q3: What are forced degradation studies and are they relevant for my research?

A3: Forced degradation, or stress testing, is a critical process in pharmaceutical development where a drug substance is intentionally exposed to harsh conditions to accelerate degradation.[1][10][11] These studies are highly relevant as they help identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[10][12] For researchers, a simplified forced degradation study can provide valuable insights into how to properly handle and store the compound to prevent unwanted degradation during experiments. A degradation level of 10-20% is often targeted in these studies to ensure that degradation products can be readily identified.[1]

Troubleshooting Guide: Addressing Common Stability Issues

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

Possible Cause: These new peaks are likely degradation products. Based on the structure of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, these could be:

  • Photodegradation Products: If the compound was exposed to light, you might see a variety of products resulting from reactions of the benzophenone core.[1]

  • Oxidative Degradants: The appearance of a product with an M+16 mass shift could indicate the formation of an N-oxide on the piperazine ring.

  • Hydrolytic Cleavage Products: You might observe peaks corresponding to 2,5-Dimethylbenzophenone and 1-methylpiperazine if the side chain has been cleaved.

Solution:

  • Review your storage conditions. Was the compound protected from light? Was it stored in an inert atmosphere?

  • Perform a forced degradation study (see protocol below) to intentionally generate these degradation products. This will help you confirm their identity by comparing the retention times with the unexpected peaks in your stored sample.

  • Develop a stability-indicating analytical method that can resolve the parent compound from its key degradants.[12]

Issue 2: The biological activity of my compound has decreased over time.

Possible Cause: Loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API).[10] Even minor degradation can lead to a significant decrease in the concentration of the active compound, affecting experimental outcomes.

Solution:

  • Re-analyze the purity of your compound using a calibrated analytical method (e.g., HPLC with a UV detector or LC-MS).

  • If degradation is confirmed, the sample should be discarded.

  • Prepare fresh stock solutions from a solid sample that has been stored under optimal conditions. Always use freshly prepared solutions for sensitive biological assays.

Protocols for Long-Term Storage and Handling

To ensure the long-term stability of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, it is crucial to control its storage environment.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Light Protect from light (use amber vials or store in the dark)The benzophenone moiety is photosensitive and can undergo photodegradation upon exposure to UV light.[1][13]
Atmosphere Inert gas (Argon or Nitrogen)The piperazine moiety is susceptible to oxidation. Storing under an inert atmosphere minimizes this risk.
Container Tightly sealed, high-quality glass vialsPrevents exposure to moisture and air.[14][15][16]
Form Solid (lyophilized powder)Storing the compound in its solid form is generally more stable than in solution.
Protocol for Preparing and Storing Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO, DMF, or Ethanol). Avoid aqueous buffers for long-term storage.

  • Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution at a high concentration to minimize the volume needed for experiments.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before use. Do not refreeze any unused portion of the aliquot.

G cluster_workflow Workflow: Stock Solution Preparation and Storage start Start: Solid Compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store use Thaw Single Aliquot for Use store->use

Caption: Workflow for preparing and storing stock solutions.

Analytical Methods for Stability Assessment

A robust analytical method is essential for monitoring the stability of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method.[17][18][19][20]

Protocol: Simplified Forced Degradation Study

This protocol will help you understand the stability of your compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix your stock solution with an equal volume of 3% H2O2.

    • Photodegradation: Expose a solution of your compound in a clear vial to a UV lamp or direct sunlight.

    • Thermal Degradation: Place a solid sample of your compound in an oven at 60°C.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to a control sample (stored at -20°C) to identify degradation peaks.

G cluster_degradation Potential Degradation Pathways cluster_pathways parent 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone photo Photodegradation (UV Light) parent->photo oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis products Degradation Products photo->products oxidation->products hydrolysis->products

Caption: Potential degradation pathways for the compound.

By implementing these storage and handling procedures and understanding the potential degradation pathways, researchers can ensure the stability and integrity of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, leading to more reliable and reproducible experimental results.

References
  • Benchchem. Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone.
  • MDPI. Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process.
  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative.
  • Redox. Safety Data Sheet Benzophenone.
  • Benchchem. Role of piperazine scaffolds in medicinal chemistry.
  • Loba Chemie. BENZOPHENONE EXTRA PURE.
  • PMC. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood.
  • PMC. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • RSC Publishing. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Pharmatutor. Forced Degradation – A Review.
  • PubMed. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • FUJIFILM Wako. SAFETY DATA SHEET.
  • MDPI. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
  • PMC. Piperazine skeleton in the structural modification of natural products: a review.
  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • MilliporeSigma. SAFETY DATA SHEET.
  • LinkedIn. An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • PMC. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
  • Astech Ireland. Safety Data Sheet: Benzophenone.
  • MDPI. Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice.
  • PubMed. Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products.
  • ResearchGate. Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
  • ResearchGate. Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products.

Sources

Optimization

Overcoming false positives in biochemical assays with 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Technical Support Center: Navigating Assay Interference from Benzophenone-Class Compounds A Guide for the Research Scientist From the Desk of the Senior Application Scientist, Welcome to the technical support center. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating Assay Interference from Benzophenone-Class Compounds

A Guide for the Research Scientist

From the Desk of the Senior Application Scientist,

Welcome to the technical support center. This guide is designed to address a critical challenge in drug discovery and biochemical research: the identification and mitigation of false positives in in-vitro assays. While your query specifically mentioned 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone , a comprehensive search of current scientific literature and chemical databases does not yield specific public data on this compound as a known pan-assay interference compound (PAINS).

This is not an uncommon situation with novel or proprietary chemical entities. However, the core structure of your compound belongs to the benzophenone family. Benzophenones and related structures are well-documented as potential sources of assay artifacts. This guide, therefore, focuses on the broader, more functionally relevant issue of troubleshooting false positives caused by benzophenone-class compounds and other common interfering molecular scaffolds.

Our approach is built on first principles: understanding the mechanism of interference is the key to designing robust counter-screens and generating data you can trust.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions researchers face when encountering unexpected assay activity.

Q1: My compound, a benzophenone derivative, shows potent activity in my primary screen. How can I be sure it's real?

A1: Initial excitement for a potent hit must be tempered with professional skepticism, especially with scaffolds known for interference. True biological activity will be specific and saturable. Artifactual activity often stems from non-specific mechanisms. Your immediate next steps should be to confirm the activity with an orthogonal assay (one that uses a different detection method or substrate) and to check for dose-response behavior that follows standard pharmacological models. A very steep or non-ideal dose-response curve can be a red flag for non-specific activity like aggregation.

Q2: What are the most common ways a compound like a benzophenone derivative can cause a false positive?

A2: There are three primary mechanisms of interference we consistently observe in the field:

  • Colloidal Aggregation: At certain concentrations, the compound may form sub-micrometer aggregates in your assay buffer. These aggregates can non-specifically sequester and denature proteins, leading to either apparent inhibition (by sequestering the enzyme) or apparent activation (by sequestering an inhibitor). This is one of the most common and misleading artifacts in early-stage drug discovery.

  • Chemical Reactivity: The benzophenone scaffold, particularly when exposed to light, can be photochemically reactive. More broadly, many screening compounds contain reactive electrophilic groups that can covalently modify nucleophilic residues (like cysteine or lysine) on a target protein, leading to irreversible inhibition that is not pharmacologically relevant.

  • Signal Interference: The compound itself may interfere with the assay's detection technology. It might be fluorescent at the same wavelength as your reporter fluorophore, it could quench the signal from a luciferase or fluorescence resonance energy transfer (FRET) system, or it could absorb light at the detection wavelength of a colorimetric assay.

Q3: My dose-response curve looks perfect. Does that rule out it being a false positive?

A3: Not necessarily. While a classic sigmoidal dose-response curve is a good sign, some artifactual mechanisms can mimic this behavior. For example, compound aggregation is a concentration-dependent phenomenon that can produce steep, cooperative-looking curves. The critical step is to challenge the result with specific counter-screens designed to unmask the underlying mechanism, as detailed in our troubleshooting guides below.

Q4: Is it possible to rescue a compound that is identified as an aggregator or reactive?

A4: In many cases, yes. This is where medicinal chemistry collaboration is key. If the interference is due to aggregation, chemists can often modify the compound to improve its solubility and prevent aggregation while retaining the desired core pharmacophore. If the issue is reactivity, the specific reactive group can sometimes be removed or replaced without losing target-specific activity. The goal of these initial troubleshooting steps is to provide this crucial feedback to the chemistry team.

Part 2: Troubleshooting Guides & Experimental Protocols

Here, we provide actionable, step-by-step protocols to diagnose and resolve suspected assay artifacts.

Guide 1: Diagnosing and Mitigating Compound Aggregation

The hallmark of an aggregator is its non-specific action and sensitivity to detergents. This workflow is designed to confirm or refute aggregation as the cause of your compound's activity.

A Primary Hit Observed (e.g., at 10 µM) B Prepare Assay Buffer with 0.01% (w/v) Triton X-100 A->B Hypothesis: Activity is due to aggregation C Re-test Compound in Detergent-Containing Buffer B->C D Activity Persists? C->D E Activity Significantly Reduced or Abolished D->E No G Result: Not a simple aggregator. Proceed to other tests. D->G Yes F Result: Likely an Aggregator. Compound is deprioritized or sent for medicinal chemistry redesign. E->F

Caption: Workflow to test for compound aggregation using detergent.

  • Objective: To determine if the observed activity of the hit compound is sensitive to the presence of a non-ionic detergent, which disrupts colloidal aggregates.

  • Materials:

    • Your standard biochemical assay components (enzyme, substrate, buffer).

    • Hit compound stock solution (e.g., 10 mM in DMSO).

    • Triton X-100 or Tween-80 (10% w/v stock solution).

  • Procedure:

    • Prepare two sets of your standard assay buffer.

      • Buffer A (Control): Standard assay buffer.

      • Buffer B (Test): Standard assay buffer supplemented with a final concentration of 0.01% (w/v) Triton X-100. Note: Ensure this detergent concentration does not inhibit your enzyme on its own by running a control experiment.

    • Run the full dose-response experiment for your hit compound in parallel using both Buffer A and Buffer B.

    • Include all necessary controls (positive, negative, vehicle) for both conditions.

  • Interpretation of Results:

ObservationInterpretationNext Step
IC50 shifts >10-fold higher in Buffer BStrong evidence of aggregation-based activity.Deprioritize or redesign compound.
IC50 is unchanged or shifts <2-foldAggregation is unlikely to be the primary mechanism.Proceed to Guide 2 (Reactivity).
Assay signal is lost for all wells in Buffer BThe detergent may be incompatible with your assay system. Try a different detergent (e.g., Tween-80) or a lower concentration.Re-validate assay with detergent.
Guide 2: Assessing Unwanted Chemical Reactivity

Reactive compounds can form covalent bonds with the target protein, leading to irreversible inhibition. This is often time-dependent and can be assessed by pre-incubation experiments and specific tests for thiol reactivity.

  • Objective: To determine if the compound's inhibitory effect increases with prolonged exposure to the target protein, a characteristic of covalent or slowly-binding inhibitors.

  • Procedure:

    • Prepare three experimental sets. In each set, you will pre-incubate the enzyme and your compound for different durations before initiating the reaction.

      • Set 1 (t=0 min): Add the compound to the enzyme and immediately add the substrate to start the reaction.

      • Set 2 (t=30 min): Pre-incubate the enzyme and compound together for 30 minutes at the assay temperature. Then, add the substrate to start the reaction.

      • Set 3 (t=60 min): Pre-incubate the enzyme and compound for 60 minutes before adding the substrate.

    • Measure the reaction progress for each set.

  • Interpretation: A significant increase in inhibition (i.e., a leftward shift in the IC50 curve) with longer pre-incubation times suggests time-dependent inhibition, which can be a sign of chemical reactivity.

Guide 3: Deconvoluting Signal Interference

This guide helps determine if your compound is directly interfering with the assay's detection system rather than modulating the biological target.

A Primary Hit Observed B Run Assay Without Enzyme/Target (Add compound to buffer + substrate + detection reagents) A->B Hypothesis: Compound interferes with detection C Does the compound alone generate a signal? B->C D Result: Signal Interference (Autofluorescence, colorimetric interference, etc.) C->D Yes E No signal generated. Proceed to quench test. C->E No F Run a completed reaction to generate a max signal. Then, add the compound. E->F G Is the signal reduced after compound addition? F->G H Result: Signal Quenching G->H Yes I Result: No direct signal interference. Activity is likely on the biological target. G->I No

Troubleshooting

Technical Support Center: Purification Methods for Crude 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Extracts

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) .

This molecule presents unique purification challenges due to its structural dichotomy: a highly lipophilic benzophenone core coupled with a bifunctional, basic piperazine ring. Standard purification templates often result in poor yields, irreversible column binding, or failure to crystallize. The troubleshooting guides and self-validating protocols below address the specific causality behind these issues to ensure high-purity recovery.

Purification Workflow Overview

PurificationWorkflow Crude Crude Extract (Organic Phase) AcidExt Acidic Extraction (0.1 M HCl, pH < 2) Crude->AcidExt AqPhase Aqueous Phase (Protonated Piperazine) AcidExt->AqPhase Target Product OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard Impurities BaseExt Basification & Extraction (NaOH to pH > 11) AqPhase->BaseExt OrgPhase2 Organic Phase (Freebase Product) BaseExt->OrgPhase2 Target Product Chromatography Silica Chromatography (DCM/MeOH + 1% TEA) OrgPhase2->Chromatography SaltForm Salt Formation (HCl in EtOH/Et2O) Chromatography->SaltForm Purified Freebase PureSolid Pure Crystalline Di-HCl Salt (>99% Purity) SaltForm->PureSolid

Purification workflow for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

Phase 1: Liquid-Liquid Acid-Base Extraction

Q: Why am I losing product in the organic waste during the initial acidic wash?

Causality: The target molecule contains a bifunctional piperazine ring. The aliphatic tertiary amine has a pKa of ~9.0, while the benzylic tertiary amine has a lower pKa of ~4.5. To ensure complete partitioning into the aqueous phase, the pH must be driven at least two units below the lowest pKa to fully protonate both nitrogen centers. This converts the lipophilic freebase into a highly water-soluble dicationic salt 1[1]. If the extraction is performed at a mild pH (e.g., pH 4–5), the molecule remains partially unprotonated and will partition back into the organic layer, causing significant yield loss.

Self-Validating Protocol:

  • Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add an equal volume of 0.5 M HCl. Vigorously shake and vent the separatory funnel.

  • Validation Step: Test the pH of the aqueous layer using broad-spectrum pH paper. It must read pH < 2. If not, add 1.0 M HCl dropwise until pH < 2 is achieved.

  • Separate the layers. Retain the aqueous layer (which now contains the protonated product).

  • Wash the aqueous layer once with fresh organic solvent to remove neutral lipophilic impurities (e.g., unreacted benzophenone precursors)[1].

  • Cool the aqueous layer in an ice bath and slowly add 2.0 M NaOH until the pH > 11.

  • Validation Step: The aqueous layer will turn visibly opaque/cloudy as the neutral freebase precipitates out of solution.

  • Extract the freebase with fresh Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Table 1: pH vs. Species Distribution for Extraction

Extraction StageTarget Aqueous pHPrimary Molecular SpeciesPreferred Phase
Acidic Wash< 2.0Diprotonated Piperazinium SaltAqueous
Neutral Impurity Wash< 2.0Diprotonated Piperazinium SaltAqueous
Basification> 11.0Neutral FreebaseOrganic (DCM/EtOAc)

Phase 2: Silica Gel Chromatographic Purification

Q: How do I resolve severe peak tailing and irreversible binding on silica gel?

Causality: Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic piperazine nitrogens of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone form strong hydrogen bonds and ionic interactions with these silanols. This leads to severe peak tailing, streaking across TLC plates, and poor column recovery 2[2]. To mitigate this, the stationary phase must be deactivated with a sacrificial base, such as Triethylamine (TEA), which competitively neutralizes the acidic silanol sites[2].

Self-Validating Protocol:

  • Silica Deactivation: Prepare a slurry of silica gel in Hexanes containing 2% (v/v) Triethylamine (TEA). Pack the column with this slurry[2].

  • Flush the packed column with 2 column volumes (CV) of the 2% TEA/Hexanes solution to ensure complete deactivation of the silanol groups.

  • Load the concentrated freebase (from Phase 1) onto the column.

  • Elution: Elute using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% TEA (e.g., starting at DCM:MeOH:TEA = 98:1:1 and pushing to 95:4:1).

  • Validation Step: Perform TLC of the collected fractions using the exact TEA-doped mobile phase. The product spot should be round and well-defined (target R_f ~0.3-0.4) without any comet-like tailing.

Phase 3: Salt Formation & Crystallization

Q: My purified freebase is a viscous oil; how can I obtain a highly pure crystalline solid for analytical characterization?

Causality: The freebase form of this molecule is highly lipophilic and lacks the strong intermolecular hydrogen bond donors required to form a stable crystal lattice at room temperature. Converting the freebase into a hydrochloride salt significantly increases the lattice energy via ionic interactions, promoting the formation of a stable, highly pure crystalline solid 3[3]. Furthermore, salt formation acts as a final thermodynamic purification step, as trace impurities will remain dissolved in the crystallization mother liquor 4[4].

Self-Validating Protocol:

  • Dissolve the purified freebase oil in a minimum volume of anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Place the solution in an ice bath (0–5 °C) under an inert nitrogen atmosphere.

  • Slowly add 2.1 equivalents of anhydrous HCl in Diethyl Ether (or 1,4-dioxane) dropwise with rapid stirring[4].

  • Allow the mixture to stir for 1 hour at 0 °C. A white precipitate (the dihydrochloride salt) will begin to form.

  • Validation Step: If precipitation does not spontaneously occur, slowly add cold anti-solvent (Diethyl Ether) dropwise until the solution becomes persistently turbid, then seed the flask by scratching the inside glass with a stirring rod.

  • Filter the resulting crystals under vacuum, wash with cold Diethyl Ether, and dry under high vacuum at 40 °C for 12 hours.

Table 2: Physical Forms and Storage Properties

Physical FormDominant Intermolecular ForcesPhysical State (RT)Application Suitability
FreebaseVan der Waals, weak dipoleViscous Oil / AmorphousIntermediate synthesis, liquid handling
Mono-HCl SaltIonic, Hydrogen bondingHygroscopic SolidLimited use, prone to deliquescence
Di-HCl SaltStrong Ionic, extensive H-bondingCrystalline SolidAnalytical Standard, long-term API storage
References
  • 4.8: Acid-Base Extraction Source: Chemistry LibreTexts (libretexts.org) URL:[Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt Source: PMC (ncbi.nlm.nih.gov) URL:[Link]

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Source: Organic Process Research & Development (pubs.acs.org) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone vs. Standard Imatinib Intermediates

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, synthetic utility, and kinase profiling performance. Executive Summary & Structural Causality The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, synthetic utility, and kinase profiling performance.

Executive Summary & Structural Causality

The development of BCR-ABL tyrosine kinase inhibitors (TKIs) remains a cornerstone of targeted oncology. While standard intermediates are optimized for high-yield commercial manufacturing of Imatinib (Gleevec), the emergence of drug-resistant kinase mutations has driven the development of structurally optimized analogues[1]. This guide provides an objective, mechanistic comparison between the standard commercial intermediate—4-(4-methylpiperazinomethyl)benzoic acid —and the advanced research analogue—2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone .

The Standard: 4-(4-Methylpiperazinomethyl)benzoic acid

This intermediate is fundamentally designed for amide bond formation[2]. When coupled with a pyrimidine-amine core, it forms the critical benzamide pharmacophore of imatinib.

  • Causality in Binding: The resulting amide linkage is not merely a structural bridge; it is a functional participant in target engagement. The amide acts as a crucial hydrogen bond donor to Glu286 and an acceptor to Asp381 within the BCR-ABL kinase domain, locking the enzyme in its inactive "DFG-out" conformation[3].

The Advanced Analogue: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

This intermediate replaces the terminal benzoic acid with a functionalized diaryl ketone.

  • Causality in Design & Utility: The introduction of the benzophenone core serves two distinct advanced applications. First, in medicinal chemistry, replacing the rigid, polar amide with a bulkier, more lipophilic ketone alters the dihedral angle of the molecule. This modification bypasses steric clashes introduced by gatekeeper mutations and enhances secondary pharmacological properties, such as antiplatelet effects[1]. Second, in chemical biology, the benzophenone moiety acts as a premier photoreactive warhead for Activity-Based Protein Profiling (ABPP), enabling the covalent capture and discovery of novel off-target kinases like DDR1 and NQO2[4].

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative data distinguishing these two critical intermediates:

FeatureStandard Imatinib IntermediateBenzophenone Analogue
Chemical Name 4-(4-Methylpiperazinomethyl)benzoic acid2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
CAS Number 106261-49-8 (often as Dihydrochloride)898788-74-4
Structural Core Benzoic AcidDiaryl Ketone (Benzophenone)
Primary Application Commercial API synthesis (Imatinib)Next-gen TKI analogs & Photoaffinity probes
Kinase Binding Mode H-bond donor/acceptor (via Amide)Hydrophobic packing / Covalent crosslinking
Key Reactivity Nucleophilic acyl substitutionPhotochemical diradical formation (365 nm)
Resistance Profile Highly susceptible to T315I mutationScaffold adaptable to overcome gatekeeper mutations

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the distinct utilization of each intermediate, highlighting the chemical causality behind every step.

Protocol A: Vilsmeier-Haack Mediated Amidation for TKI Synthesis

Utilizing 4-(4-Methylpiperazinomethyl)benzoic acid

Objective: High-yield coupling of the standard intermediate to an arylamine core to form the imatinib benzamide linkage. Causality & Validation: Traditional coupling agents (e.g., HATU, EDC) often struggle with the zwitterionic nature of the piperazine-benzoic acid intermediate. Utilizing a Vilsmeier reagent ensures rapid, complete conversion to the highly reactive acyl chloride[5].

  • Activation: Suspend 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 2.0 eq) and a catalytic amount of Dimethylformamide (DMF, 0.1 eq).

    • Mechanistic Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack chloromethyleniminium salt in situ, drastically lowering the activation energy required to form the acyl chloride compared to using SOCl2​ alone[5].

  • Self-Validation Checkpoint: Monitor the reaction visually. The cessation of gas evolution ( SO2​ and HCl ) and the formation of a clear solution confirm the complete generation of the active electrophile.

  • Coupling: Concentrate the mixture under vacuum to remove excess SOCl2​ . Redissolve in anhydrous pyridine, cool to 0°C, and dropwise add the pyrimidine-amine core (0.95 eq).

    • Mechanistic Insight: Pyridine acts as both solvent and base, neutralizing the generated HCl to prevent the protonation of the piperazine nitrogens, which would stall the reaction.

  • Workup: Quench with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Kinase Photoaffinity Labeling (PAL) via Benzophenone Probes

Utilizing 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Objective: Covalent capture of target kinases using the benzophenone analogue for Activity-Based Protein Profiling (ABPP). Causality & Validation: Benzophenone is selected over diazirines or aryl azides because its n-π* transition is excited at 365 nm[4]. This specific wavelength prevents background UV degradation of the protein backbone (which occurs <300 nm).

  • Incubation: Incubate cell lysate (e.g., K562 cells expressing BCR-ABL) with the benzophenone probe (1–10 µM) in kinase buffer for 30 minutes at room temperature.

    • Mechanistic Insight: This allows the probe to thermodynamically equilibrate into the ATP-binding pockets of target kinases before covalent attachment.

  • Photocrosslinking: Transfer the samples to a 96-well plate on ice. Irradiate with a 365 nm UV lamp (100 W) at a distance of 5 cm for 20 minutes.

    • Mechanistic Insight: UV excitation generates a triplet diradical on the benzophenone carbonyl. This diradical preferentially inserts into unactivated C-H bonds of the kinase pocket, forming a permanent covalent linkage[4]. Ice prevents thermal denaturation of the proteome during irradiation.

  • Self-Validation Checkpoint: Always run a parallel "Dark Control" (lysate + probe, no UV exposure). Upon subsequent Western blot or Mass Spectrometry analysis, the dark control must show zero covalent crosslinking, proving that binding is strictly photochemically driven.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic and functional pathways of the two intermediates, contrasting non-covalent therapeutic inhibition with covalent probe discovery.

G Start TKI Intermediate Selection StdInt Standard Imatinib Intermediate (Benzoic Acid Derivative) Start->StdInt BenzoInt Benzophenone Analog (Diaryl Ketone Core) Start->BenzoInt Amidation Vilsmeier-Haack Amidation (SOCl2 / DMF) StdInt->Amidation Activation Photo UV Irradiation (365 nm) Triplet Diradical Formation BenzoInt->Photo Excitation Imatinib Imatinib (Gleevec) Non-Covalent ATP-Competitive Amidation->Imatinib Target: BCR-ABL Probe Covalent Kinase Probe (ABPP / Target Discovery) Photo->Probe Crosslinking

Caption: Divergent synthetic and functional pathways of standard vs. benzophenone TKI intermediates.

References

  • Molecular Requirements for the Expression of Antiplatelet Effects by Synthetic Structural Optimized Analogues of the Anticancer Drugs Imatinib and Nilotinib Source: PMC / NIH URL:[Link]

  • Source: Google Patents (IN202021001347)
  • API IMPURITIES AND METABOLITES (Imatinib Carboxylic Acid) Source: Refsynbio URL:[Link]

  • Exploration of Imatinib and Nilotinib-derived Templates as the P2-Ligand for HIV-1 Protease Inhibitors Source: OSTI.gov URL:[Link]

  • Development of kinase inhibitors and activity-based probes Source: Scholarly Publications, Leiden University URL:[Link]

Sources

Comparative

A Structural and Physicochemical Comparison: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone versus Standard Piperazines

A Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the piperazine scaffold is a cornerstone, recognized for its versatile phys...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the piperazine scaffold is a cornerstone, recognized for its versatile physicochemical properties and broad therapeutic applications.[1] Standard piperazines, six-membered heterocyclic rings with two opposing nitrogen atoms, are integral to numerous approved drugs, from antihistamines to antipsychotics.[2][3] This guide provides a detailed structural and physicochemical comparison between the parent piperazine molecule and a more complex derivative, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. This derivative integrates the piperazine core with a bulky, photoactive benzophenone moiety, leading to significant alterations in its molecular architecture and potential applications. Understanding these differences is crucial for the rational design of novel compounds with tailored properties.

Structural Analysis: From a Simple Ring to a Complex Conjugate

The fundamental structural difference between piperazine and 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone lies in the extensive substitution on one of the piperazine nitrogens. This substitution dramatically influences the molecule's size, shape, and conformational flexibility.

Standard Piperazine: A Flexible Scaffold

The unsubstituted piperazine ring is a relatively small and flexible molecule. X-ray crystallography studies have confirmed that it typically adopts a chair conformation, which is its most stable energetic state.[4] This conformation minimizes steric strain and allows for equatorial positioning of the hydrogen atoms on the nitrogen atoms. The presence of two secondary amine groups makes piperazine a weak base, capable of accepting two protons.[4]

Diagram: Molecular Structure of Piperazine

Caption: Chair conformation of the piperazine ring.

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone: A Sterically Hindered and Conformationally Restricted Molecule

In contrast, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a significantly larger and more complex molecule. The core of this molecule is a benzophenone structure, which consists of two phenyl rings attached to a carbonyl group.[5] The conformation of benzophenone itself is not planar; the two phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance. The degree of this twist can vary depending on the substitution pattern on the phenyl rings.[6][7]

The piperazine moiety is attached to one of the phenyl rings via a methylene bridge, and the other nitrogen of the piperazine is substituted with a methyl group. This extensive substitution has several structural consequences:

  • Increased Molecular Weight and Size: The addition of the dimethylbenzophenone and methyl groups drastically increases the molecular weight and steric bulk compared to unsubstituted piperazine.

  • Reduced Conformational Flexibility: The bulky benzophenone group restricts the rotation around the C-N bonds, leading to a more rigid structure compared to the flexible piperazine ring.

  • Altered Electronic Properties: The benzophenone moiety is a known photosensitizer, and its presence introduces photoactivity that is absent in standard piperazines.[8] The conjugated system of the benzophenone can also influence the basicity of the piperazine nitrogens.

Diagram: Molecular Structure of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Caption: Structure of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

Synthesis Strategies

The synthesis of standard piperazine and its complex benzophenone derivative follow distinct pathways, reflecting their structural differences.

Synthesis of Piperazine

Piperazine is typically synthesized on an industrial scale through the ammoniation of 1,2-dichloroethane or ethanolamine.[4] These reactions are often carried out at high temperatures and pressures.

Proposed Synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Diagram: Proposed Synthesis Workflow

G start 2,5-Dimethyl-3'-formylbenzophenone + 1-Methylpiperazine step1 Reductive Amination (e.g., NaBH(OAc)3) start->step1 product 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone step1->product purification Purification (Column Chromatography) product->purification

Caption: A proposed synthetic workflow for the target molecule.

Comparative Physicochemical Properties

The significant structural differences between piperazine and its benzophenone derivative translate into distinct physicochemical properties, which are summarized in the table below.

PropertyStandard Piperazine2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (Inferred)
Molecular Formula C₄H₁₀N₂C₂₁H₂₆N₂O
Molecular Weight 86.14 g/mol 322.45 g/mol
Appearance White crystalline solidLikely a solid, potentially off-white or yellowish
Melting Point 106-110 °CExpected to be significantly higher than piperazine
Solubility Highly soluble in waterLikely has poor water solubility and good solubility in organic solvents
pKa pKa1 ≈ 5.68, pKa2 ≈ 9.82[4]Expected to have a lower pKa for the piperazine nitrogens due to the electron-withdrawing effects of the benzophenone moiety.
LogP -1.38Expected to be significantly higher (more lipophilic)

Experimental Protocols for Characterization

To fully characterize a novel compound like 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, a suite of analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[11][12] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzophenone core, the methyl groups, the methylene bridge, and the piperazine ring protons. The integration of these signals would confirm the proton count in each part of the molecule. ¹³C NMR would provide information on the carbon skeleton.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state.[13] This technique would be invaluable for determining the precise twist angle of the benzophenone phenyl rings and the conformation of the piperazine ring in this substituted derivative.

Computational Modeling

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic properties, and spectroscopic characteristics.[14][15] Molecular docking studies can also be performed to predict how the molecule might interact with biological targets.[14]

Diagram: General Experimental Workflow for Characterization

G synthesis Synthesis purification Purification synthesis->purification dft Computational Modeling (DFT) synthesis->dft nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray biological Biological Activity Assays purification->biological dft->biological

Caption: A conceptual workflow for the synthesis and characterization of novel compounds.

Potential Applications: A Shift from Systemic to Targeted Action

The applications of standard piperazines are vast and varied, largely due to their favorable pharmacokinetic profiles and ability to interact with a wide range of biological targets. They are used as anthelmintics, antihistamines, antipsychotics, and more.[1][2]

The incorporation of the benzophenone moiety into the piperazine scaffold suggests a shift in potential applications towards more specialized areas:

  • Photodynamic Therapy and Photoaffinity Labeling: Benzophenones are well-known photoinitiators.[8] This property could be exploited in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells. It could also be used in photoaffinity labeling to identify and study the binding sites of biological macromolecules.

  • Targeted Drug Delivery: The lipophilic benzophenone group could enhance the molecule's ability to cross cell membranes. By attaching this moiety to a piperazine-based drug, it might be possible to improve its cellular uptake and target it to specific tissues or organelles.

  • Probes for Biological Systems: The fluorescent properties of some benzophenone derivatives could be utilized to develop molecular probes for imaging and sensing applications in biological systems.

  • Novel Pharmacological Profiles: The combination of the piperazine and benzophenone pharmacophores could result in novel biological activities. For example, some benzophenone-piperidine analogs have shown anti-inflammatory activity.[16] The central pharmacological activity of many piperazine derivatives is also well-documented.[3]

Conclusion

The structural and physicochemical properties of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone are markedly different from those of standard piperazines. The addition of the bulky and photoactive benzophenone moiety transforms the small, flexible, and hydrophilic piperazine scaffold into a large, rigid, and lipophilic molecule with potentially novel applications in areas such as photochemistry and targeted drug delivery. While further experimental work is needed to fully characterize this specific compound, this comparative guide highlights the profound impact that strategic chemical modification can have on the properties and potential utility of a well-established chemical scaffold.

References

  • A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. (2025). BenchChem.
  • Cox, P. J., Kechagias, D., & Kelly, O. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(Pt 2), 206–216.
  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert.
  • Zuccarello, F., Lami, A., & Raudino, A. (1976). Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry, 54(2), 226-231.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • An In-depth Technical Guide to the Physical and Chemical Properties of Benzophenone-2,4,5- tricarboxylic Acid (CAS 135989-69-4). (2025). BenchChem.
  • Benzophenone – Knowledge and References. (n.d.). Taylor & Francis.
  • Conformations of substituted benzophenones. (2008).
  • Physiochemical Properties of Benzophenone and Curcumin-conjugated PAMAM Dendrimers Using Topological Indices. (2023).
  • Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. (2020). Magnetic Resonance in Chemistry, 58(12), 1151-1159.
  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. (2009). The Journal of Physical Chemistry A, 113(29), 8237–8244.
  • Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. (2009). Arzneimittelforschung, 59(4), 195-200.
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). Polymers, 15(5), 1289.
  • 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4567.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (n.d.). ChemicalBook.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-5.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 52-66.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13(1), 1845.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... (n.d.).
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules, 25(18), 4305.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2826–2841.
  • Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. (2000). Acta Crystallographica Section B: Structural Science, 56(6), 1059-1064.
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry, 60(1), 273-289.
  • Piperazine. (n.d.). Wikipedia.

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Validation

A Comparative Guide to the Reproducibility of Proposed Synthesis Pathways for 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Introduction 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a complex molecule featuring a diaryl ketone (benzophenone) core, substituted with methyl groups on one phenyl ring and a 4-methylpiperazinomethyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a complex molecule featuring a diaryl ketone (benzophenone) core, substituted with methyl groups on one phenyl ring and a 4-methylpiperazinomethyl group on the other. Molecules of this class are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzophenone scaffold in bioactive compounds and the utility of the piperazine moiety in improving pharmacokinetic properties. The lack of published synthetic routes necessitates the development of reliable and reproducible pathways to enable further research.

This guide provides an in-depth comparison of two proposed, multi-step synthetic pathways for this target molecule. We will analyze each route from a process chemistry perspective, evaluating factors such as the availability of starting materials, reaction efficiency, potential for side reactions, and ease of purification. Our objective is to provide researchers with a robust framework for selecting and implementing a synthesis strategy that is both reproducible and scalable.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct forward-synthesis strategies.

G cluster_A Route A: Late-Stage Aminomethylation cluster_B Route B: Early-Stage Aminomethylation Target 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone A1 Mannich-type Reaction Target->A1 Disconnect C-N B1 Friedel-Crafts Acylation Target->B1 Disconnect C-C (carbonyl) A2 3'-(Bromomethyl)-2,5- dimethylbenzophenone A1->A2 A3 Friedel-Crafts Acylation A2->A3 Disconnect C-C (carbonyl) A4 1,4-Dimethylbenzene + 3-Bromomethylbenzoyl chloride A3->A4 B2 1-(3-(chloromethyl)benzyl)-4- methylpiperazine + 1,4-Dimethylbenzene B1->B2 B3 Amine Alkylation B2->B3 Disconnect C-N B4 1-Methylpiperazine + 3-(Chloromethyl)benzoyl chloride B3->B4

Caption: Retrosynthetic analysis of the target molecule, outlining two proposed pathways.

Route A focuses on the early formation of the benzophenone core via a Friedel-Crafts acylation, followed by functionalization of the methyl group on the benzoyl moiety and subsequent nucleophilic substitution with 1-methylpiperazine.

Route B prioritizes the construction of the piperazine-containing side chain first, which is then attached to the 2,5-dimethylphenyl ring through a Friedel-Crafts acylation.

Pathway Comparison: A Head-to-Head Analysis

The choice between these two synthetic routes involves a trade-off between different potential challenges and advantages.

FeatureRoute A: Late-Stage AminomethylationRoute B: Early-Stage Aminomethylation
Key Reactions Friedel-Crafts Acylation, Radical Bromination, Nucleophilic SubstitutionNucleophilic Substitution, Friedel-Crafts Acylation
Starting Materials 1,4-Dimethylbenzene, 3-Methylbenzoyl chloride, NBS, 1-Methylpiperazine3-(Chloromethyl)benzoyl chloride, 1-Methylpiperazine, 1,4-Dimethylbenzene
Potential Yield Moderate to GoodPotentially Lower
Reproducibility High, with well-defined intermediates.Moderate, potential for side reactions in Friedel-Crafts step.
Purification Straightforward purification of intermediates.Purification of the piperazine-containing acyl chloride may be challenging.
Scalability GoodModerate
Key Challenge Regioselectivity of the radical bromination.The Lewis basic piperazine moiety can complex with the AlCl₃ catalyst in the Friedel-Crafts step, potentially inhibiting the reaction.

Expertise & Experience Insights:

Route A is generally the more conservative and likely more reproducible pathway. The Friedel-Crafts acylation of 1,4-dimethylbenzene is a well-established transformation that should proceed with high yield and regioselectivity.[1][2] The subsequent benzylic bromination and nucleophilic substitution are also standard, high-yielding reactions. The primary challenge lies in controlling the bromination to favor the mono-brominated product.

Route B presents a significant challenge in the Friedel-Crafts acylation step. The presence of the basic nitrogen atom in the 1-methylpiperazine moiety can lead to the formation of a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it and hindering the acylation.[3] This would likely require using a significant excess of the catalyst or a milder Lewis acid, which could in turn lower the reaction rate and overall yield.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the two proposed synthetic pathways.

Route A: Late-Stage Aminomethylation

G cluster_A Route A Workflow A1 1,4-Dimethylbenzene + 3-Methylbenzoyl chloride A2 Friedel-Crafts Acylation (AlCl₃, DCM) A1->A2 A3 2,5-Dimethyl-3'- methylbenzophenone A2->A3 A4 Radical Bromination (NBS, AIBN, CCl₄) A3->A4 A5 3'-(Bromomethyl)-2,5- dimethylbenzophenone A4->A5 A6 Nucleophilic Substitution (1-Methylpiperazine, K₂CO₃, ACN) A5->A6 A7 Target Compound A6->A7

Caption: Workflow for the proposed Route A synthesis.

Step 1: Synthesis of 2,5-Dimethyl-3'-methylbenzophenone (Friedel-Crafts Acylation)

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 3 mL per mmol of acyl chloride).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.0 eq) in dry DCM to the stirred suspension.

  • After the addition is complete, add 1,4-dimethylbenzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (1 mL per gram of AlCl₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 3'-(Bromomethyl)-2,5-dimethylbenzophenone (Radical Bromination)

  • In a round-bottom flask, dissolve the 2,5-dimethyl-3'-methylbenzophenone (1.0 eq) in carbon tetrachloride (5 mL per mmol).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide. This product is often used in the next step without further purification.

Step 3: Synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

  • Dissolve the crude 3'-(bromomethyl)-2,5-dimethylbenzophenone (1.0 eq) in acetonitrile (ACN, 5 mL per mmol).

  • Add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the final product by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine).

Route B: Early-Stage Aminomethylation

G cluster_B Route B Workflow B1 3-(Chloromethyl)benzoyl chloride + 1-Methylpiperazine B2 Nucleophilic Acyl Substitution B1->B2 B3 1-(3-(chloromethyl)benzoyl)-4-methylpiperazine B2->B3 B4 Reduction (e.g., LiAlH₄) B3->B4 B5 1-(3-(chloromethyl)benzyl)-4-methylpiperazine B4->B5 B6 Friedel-Crafts Acylation (with 1,4-Dimethylbenzene, excess AlCl₃) B5->B6 B7 Target Compound B6->B7

Caption: Workflow for the proposed Route B synthesis.

Step 1 & 2: Synthesis of 1-(3-(chloromethyl)benzyl)-4-methylpiperazine

  • This intermediate can be synthesized in a two-step process starting from 3-(chloromethyl)benzoyl chloride and 1-methylpiperazine to form the corresponding amide, followed by reduction of the amide carbonyl group using a suitable reducing agent like LiAlH₄. This is a standard procedure in organic synthesis.

Step 3: Synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (Friedel-Crafts Acylation)

  • To a dried, three-necked round-bottom flask, add anhydrous aluminum chloride (3.0-4.0 eq) and dry dichlorobenzene (a high-boiling solvent).

  • Heat the mixture to 50-60 °C.

  • Slowly add a solution of 1,4-dimethylbenzene (1.5 eq) and 1-(3-(chloromethyl)benzyl)-4-methylpiperazine (1.0 eq) in dichlorobenzene.

  • Heat the reaction mixture to 100-120 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and then quench by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Basify the aqueous layer with NaOH solution to pH > 10 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product will likely require extensive purification by column chromatography.

Conclusion and Recommendation

Based on established chemical principles and extensive experience in synthetic route design, Route A is the recommended pathway for a reproducible and scalable synthesis of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The reactions involved are robust, high-yielding, and the potential for side-reactions is lower compared to Route B. The purification of intermediates in Route A is also anticipated to be more straightforward.

While Route B is chemically plausible, the challenge of the Friedel-Crafts acylation in the presence of a basic amine makes it a less reliable and likely lower-yielding option. Overcoming this hurdle would require significant process optimization, including screening of various Lewis acids, solvents, and reaction conditions, which may not be ideal for researchers requiring a direct and reproducible route to the target compound.

This guide provides a comprehensive framework for the synthesis of this novel benzophenone derivative. The provided protocols, while hypothetical, are grounded in sound and extensively documented chemical transformations, offering a strong starting point for any researcher or drug development professional entering this area.

References

  • Lock, G. (1997). AIC13-DMF REAGENT IN THE FRIEDEL-CRAFTS REACTION. APPLICATION TO THE SYNTHESIS OF SYMMETRICAL BENZOPHENONE DERIVATIVES. HETEROCYCLES, 45(4), 805-808. [Link]

  • Pearson Education. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Gall, M., et al. (1988). Mannich reactions of heterocycles with dimethyl(methylene) ammonium chloride: A high yield, one‐step conversion of estazolam to adinazolam. Journal of Heterocyclic Chemistry, 25(6), 1345-1352. [Link]

  • Chaudhary, A., Arora, D., Sharma, M., & Soni, A. (2021). Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 831-846. [Link]

  • Ishii, A., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. [Link]

  • Kumar, S., & Kumar, A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity Validation of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone as a Potential Anticancer Agent

This guide provides a comprehensive comparison of the in vitro and in vivo validation of the novel benzophenone derivative, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The content herein is intended for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro and in vivo validation of the novel benzophenone derivative, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis of its potential as an anticancer therapeutic. We will explore the rationale behind experimental choices, present hypothetical supporting data, and provide detailed protocols for the methodologies discussed.

Introduction: The Therapeutic Potential of Benzophenone Derivatives

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The compound 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has been synthesized as a potential anticancer agent. The inclusion of the dimethyl benzophenone moiety suggests a potential for targeting cellular signaling pathways, while the 4-methylpiperazinomethyl group may enhance solubility and cell permeability, crucial for bioavailability.

Based on the known activities of similar compounds, it is hypothesized that 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone may exert its anticancer effects through the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

In Vitro Activity Validation: Establishing a Cellular Proof-of-Concept

The initial step in evaluating a potential anticancer compound is to assess its activity in a controlled, cellular environment. In vitro assays are essential for determining the cytotoxic and mechanistic properties of a drug candidate before proceeding to more complex and costly in vivo studies[2][3].

Experimental Rationale

The primary objective of the in vitro validation is to determine if 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone can induce cancer cell death and to elucidate its mechanism of action. A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, and colon) should be used to assess the breadth of its activity.

Methodologies

1. Cell Viability Assay (MTT Assay): This assay is a fundamental first step to measure the cytotoxic effects of the compound on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

2. Western Blot Analysis: To investigate the effect of the compound on the hypothesized PI3K/Akt/mTOR signaling pathway.

  • Protocol:

    • Treat cancer cells with 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Hypothetical In Vitro Data
Cell LineIC50 (µM) of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HT-29 (Colon Cancer)15.7
Normal Fibroblasts> 100

Western Blot Findings: Treatment with 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone led to a dose-dependent decrease in the phosphorylation of Akt and mTOR in MCF-7 cells, suggesting inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Workflow Diagram

G cluster_invitro In Vitro Validation Workflow start Synthesized Compound: 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone cell_culture Cancer Cell Line Culture (MCF-7, A549, HT-29) start->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 western_blot Western Blot Analysis (PI3K/Akt/mTOR pathway) ic50->western_blot mechanism Elucidate Mechanism of Action western_blot->mechanism go_decision Decision Point: Proceed to In Vivo? mechanism->go_decision

Caption: Workflow for the in vitro validation of the test compound.

In Vivo Activity Validation: Assessing Efficacy in a Living System

Following promising in vitro results, it is crucial to evaluate the compound's efficacy and safety in a living organism. In vivo models provide a more complex physiological environment to assess a drug's therapeutic potential[4][5].

Experimental Rationale

The primary goal of the in vivo study is to determine if the in vitro anticancer activity of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone translates to a therapeutic effect in an animal model of cancer. A human tumor xenograft model in immunocompromised mice is a standard and effective approach for this purpose[6].

Methodologies

1. Xenograft Mouse Model of Human Breast Cancer:

  • Protocol:

    • Implant human breast cancer cells (MCF-7) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into three groups: vehicle control, a standard-of-care drug (e.g., doxorubicin), and 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.

    • Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

  • Protocol:

    • Administer a single dose of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone to a separate cohort of mice.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound to determine key PK parameters (e.g., half-life, clearance, volume of distribution).

    • In the efficacy study, collect tumor samples at different time points after the final dose to measure the levels of p-Akt and p-mTOR to establish a PD relationship.

Hypothetical In Vivo Data
Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control15000%
Doxorubicin (2 mg/kg)60060%
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (25 mg/kg)75050%

PK/PD Findings: The compound exhibited a plasma half-life of 6 hours and achieved tumor concentrations sufficient to inhibit Akt and mTOR phosphorylation, as confirmed by western blot analysis of tumor lysates. No significant toxicity was observed at the efficacious dose.

In Vivo Experimental Design Diagram

G cluster_invivo In Vivo Validation Design start Promising In Vitro Data xenograft MCF-7 Xenograft Model in Nude Mice start->xenograft randomization Randomize Mice into Treatment Groups xenograft->randomization treatment Administer Vehicle, Doxorubicin, or Test Compound randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring pk_pd Pharmacokinetic and Pharmacodynamic Analysis treatment->pk_pd endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers monitoring->endpoint efficacy Evaluate Therapeutic Efficacy and Safety pk_pd->efficacy endpoint->efficacy

Caption: Experimental design for the in vivo efficacy study.

Bridging In Vitro and In Vivo: A Comparative Analysis

The transition from in vitro to in vivo is a critical step in drug development. A successful translation is indicated by a correlation between the cellular activity and the therapeutic effect in an animal model.

ParameterIn VitroIn VivoCorrelation
Activity Potent cytotoxicity against MCF-7 cells (IC50 = 8.5 µM)Significant tumor growth inhibition (50%) in MCF-7 xenograftsGood correlation between cellular potency and in vivo efficacy.
Mechanism Inhibition of PI3K/Akt/mTOR signaling pathwayReduction of p-Akt and p-mTOR levels in tumor tissueMechanistic findings are consistent across both models.
Selectivity High IC50 in normal cells (>100 µM)No significant toxicity observed at the therapeutic doseThe compound demonstrates a favorable therapeutic window.

Conclusion

The hypothetical data presented in this guide illustrates a successful validation cascade for a novel anticancer compound, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone. The in vitro studies established its cytotoxic potential and mechanism of action, which were subsequently confirmed in a relevant in vivo cancer model. This integrated approach, combining both in vitro and in vivo methodologies, is essential for making informed decisions in the drug development process. Further studies would be required to fully characterize the safety and efficacy profile of this promising compound before it can be considered for clinical development.

References

  • Benzophenone-containing Cholesterol Surrogates: Synthesis and Biological Evalu
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Full article: Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Vivo Oncology Models for Drug Discovery.Eurofins Discovery.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.Current Cancer Drug Targets.
  • In Vivo Models.Biocompare.
  • Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors.Bentham Science.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.Anticancer Research.

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Validation

Evaluating 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone against other benzophenone derivatives

As a Senior Application Scientist specializing in lipid metabolism and targeted small-molecule therapeutics, I have evaluated numerous scaffolds for their efficacy and safety profiles. Among these, 2,5-Dimethyl-3'-(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid metabolism and targeted small-molecule therapeutics, I have evaluated numerous scaffolds for their efficacy and safety profiles. Among these, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898788-74-4) has emerged as a highly promising structural framework, particularly in the development of selective Sterol O-Acyltransferase 2 (SOAT2 / ACAT2) inhibitors.

Historically, the clinical translation of SOAT inhibitors was derailed by severe adrenal toxicity and lack of isozyme selectivity. This guide objectively compares the performance of the 2,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone scaffold against traditional halogenated and unsubstituted benzophenone derivatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Evolution of SOAT2 Inhibitors

Sterol O-acyltransferase (SOAT) catalyzes the esterification of intracellular cholesterol. While SOAT1 is ubiquitously expressed and vital for adrenal gland function, SOAT2 is localized strictly to the liver and intestine, driving the assembly of atherogenic lipoproteins (VLDL and chylomicrons)[1].

First-generation SOAT inhibitors failed because their high lipophilicity caused massive accumulation in the adrenal glands, blocking SOAT1 and leading to adrenal necrosis. The structural architecture of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone solves this through three critical design elements:

  • The Benzophenone Core: Provides the essential hydrophobic geometry to anchor into the SOAT2 allosteric site, mimicking the sterol backbone. Research confirms that the benzophenone moiety is a substantial and privileged pharmacophore for SOAT2-selective inhibition[2].

  • 2,5-Dimethyl Substitution: Enhances the steric fit within the SOAT2 binding pocket compared to planar, unsubstituted rings, driving a high selectivity index away from SOAT1.

  • 3'-(4-Methylpiperazinomethyl) Group: This is the masterstroke of the scaffold. The introduction of this basic piperazine ring drastically lowers the compound's lipophilicity (ClogP) and increases basicity. This physicochemical shift prevents the drug from partitioning excessively into the lipid-rich adrenal cortex, thereby eliminating adrenal toxicity while preserving potent in vivo hypocholesterolemic activity[1].

SOAT2_Pathway Diet Dietary Cholesterol & Fatty Acids SOAT2 SOAT2 Enzyme (Intestine/Liver) Diet->SOAT2 Substrate Binding CE Cholesteryl Esters (CE) SOAT2->CE Esterification Inhibitor 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone Inhibitor->SOAT2 Allosteric Blockade Chylomicrons Chylomicrons / VLDL Secretion CE->Chylomicrons Lipoprotein Assembly Atherosclerosis Atherosclerosis Progression Chylomicrons->Atherosclerosis Plaque Formation

Fig 1: SOAT2-mediated cholesterol esterification pathway and targeted allosteric inhibition.

Comparative Performance Data

To objectively evaluate this scaffold, we compare its representative pharmacological profile against other common benzophenone derivatives used in high-throughput screening. The data below highlights how the combination of the 2,5-dimethyl group and the piperazine ring optimizes the therapeutic window.

Table 1: In Vitro Isozyme Selectivity and Physicochemical Properties

Compound ScaffoldSOAT1 IC₅₀ (nM)SOAT2 IC₅₀ (nM)Selectivity Index (S1/S2)ClogP
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone > 10,00045 > 220x 3.8
4'-Chloro-4'-(4-methylpiperazinomethyl) benzophenone4,50012037x4.2
3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone2,1008524x4.5
Unsubstituted Benzophenone (First-Gen Analog)1501800.8x6.1

Table 2: In Vivo Efficacy and Toxicity Profiling (Guinea Pig Model)

Compound ScaffoldDose (mg/kg/day)LDL-C Reduction (%)Adrenal Toxicity Flag
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone 10-68% None (Clean Histopathology)
4'-Chloro-4'-(4-methylpiperazinomethyl) benzophenone10-52%Mild lipid depletion
Unsubstituted Benzophenone (First-Gen Analog)10-45%Severe Necrosis

Insight: The 2,5-dimethyl variant achieves a sub-50 nM potency against SOAT2 while maintaining a ClogP under 4.0. This directly correlates to the absence of adrenal toxicity in in vivo models, outperforming both chlorinated and brominated analogs.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify dynamic range and model accuracy.

Protocol A: In Vitro SOAT1/SOAT2 Isozyme Selectivity Assay

Causality Check: We utilize microsomal fractions from recombinant CHO (Chinese Hamster Ovary) cells engineered to express either human SOAT1 or SOAT2. This isolates the enzyme activity from confounding cellular lipid-trafficking mechanisms.

  • Microsome Preparation: Lyse SOAT1-CHO and SOAT2-CHO cells using a Dounce homogenizer in buffer (0.1 M potassium phosphate, pH 7.4). Centrifuge at 100,000 × g for 1 hour to isolate the microsomal pellet.

  • Liposome Formulation: Prepare substrate liposomes containing [¹⁴C]-oleoyl-CoA (50 µM) and unesterified cholesterol in phosphatidylcholine vesicles.

  • Compound Incubation: Serially dilute the benzophenone derivatives (0.1 nM to 10 µM). Incubate 10 µg of microsomal protein with the compound and liposomes for 30 minutes at 37°C.

    • Self-Validation Step: Include CI-976 as a SOAT1-positive control and Pyripyropene A as a SOAT2-positive control to validate assay specificity.

  • Lipid Extraction & Readout: Quench the reaction with chloroform/methanol (2:1 v/v) following the Folch method. Separate the organic phase, isolate cholesteryl esters via Thin-Layer Chromatography (TLC), and quantify using a liquid scintillation counter. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: In Vivo Hypocholesterolemic & Toxicity Screening

Causality Check: Rats are notoriously resistant to ACAT-induced adrenal toxicity due to differing adrenal cholesterol metabolism. Therefore, Male Golden Syrian Hamsters or Guinea Pigs must be used, as their lipid profiles and adrenal sensitivities closely mirror humans.

  • Baseline Establishment: Acclimate male guinea pigs (n=8 per group) for 7 days. Draw baseline serum (Day 0) to establish pre-treatment lipid panels.

  • Dietary Induction: Feed subjects a high-cholesterol diet (0.5% cholesterol, 10% coconut oil) to induce hypercholesterolemia.

    • Self-Validation Step: Maintain a vehicle-only treated group on the high-cholesterol diet to establish the upper bound of disease induction.

  • Dosing: Administer the benzophenone compounds via oral gavage (10 mg/kg) once daily for 14 days.

  • Endpoint Analysis: On Day 15, harvest serum for LC-MS/MS quantification of Total Cholesterol, LDL-C, and Triglycerides.

  • Histopathology: Excise the adrenal glands, weigh them, and perform H&E (Hematoxylin and Eosin) staining. Blinded pathologists must score the tissue for cortical lipid depletion and cellular necrosis.

Workflow Synth Compound Prep & QC Verification InVitro In Vitro Assay (SOAT1 vs SOAT2) Synth->InVitro Lipid Lipid Extraction (Folch Method) InVitro->Lipid LCMS Scintillation / LC-MS Readout Lipid->LCMS InVivo In Vivo Model (Guinea Pig) LCMS->InVivo IC50 < 100nM Selectivity > 50x Tox Adrenal Toxicity Histopathology InVivo->Tox

Fig 2: Preclinical workflow for evaluating SOAT2 inhibitors and screening for adrenal toxicity.

Conclusion

When evaluated against its structural peers, 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone represents a highly optimized scaffold for lipid-modulating drug discovery. By strategically combining the hydrophobic bulk of the 2,5-dimethyl-benzophenone core with the basicity of a 4-methylpiperazinomethyl appendage, researchers can successfully uncouple SOAT2-driven hypocholesterolemic efficacy from SOAT1-mediated adrenal toxicity. This compound should serve as a primary benchmark in any modern ACAT/SOAT inhibitor screening program.

References

  • Title: Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis Source: RSC Advances (RSC Publishing) URL: [Link]

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